3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
Description
Properties
IUPAC Name |
3-chloro-4-(4-methylpyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-5-13-14(6-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWBGUTVTCBHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline, a key intermediate in modern medicinal chemistry. For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical prerequisite for advancing research and development programs. This document moves beyond a simple listing of analytical techniques, offering a detailed, field-proven methodology that integrates Mass Spectrometry, one- and two-dimensional Nuclear Magnetic Resonance spectroscopy, and Single-Crystal X-ray Crystallography. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating analytical workflow. Each section provides not only the expected data for the target molecule but also the underlying scientific principles, empowering the reader to apply these techniques to analogous chemical entities.
Introduction: The Significance of a Well-Defined Structure
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a bifunctional aromatic compound that serves as a crucial building block in the synthesis of various bioactive molecules, particularly kinase inhibitors.[1] Its structure, featuring a substituted aniline ring linked to a pyrazole heterocycle, presents a unique set of analytical challenges and opportunities. The precise arrangement of the chloro, amino, and methylpyrazolyl groups dictates the molecule's reactivity, conformational preferences, and ultimately, its utility in drug design. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural formality but a cornerstone of scientific integrity and successful drug discovery.
This guide will systematically detail the application of modern analytical techniques to unequivocally confirm the identity and structure of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline.
Mass Spectrometry: The First Step in Molecular Identification
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound.[2] For 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline, high-resolution mass spectrometry (HRMS) provides the initial, crucial piece of evidence for its structure.
Expected High-Resolution Mass Spectrometry Data
| Parameter | Expected Value | Significance |
| Molecular Formula | C10H10ClN3 | Confirms the elemental composition. |
| Monoisotopic Mass | 207.0563 | The exact mass of the most abundant isotopes. |
| [M+H]+ | 208.0641 | The protonated molecular ion, commonly observed with electrospray ionization (ESI). |
| [M+Na]+ | 230.0460 | The sodium adduct, also frequently observed in ESI. |
A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of 35Cl and 37Cl isotopes, the molecular ion will appear as a pair of peaks with an approximate intensity ratio of 3:1.[1]
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and its characteristic isotopic pattern. Use the instrument's software to predict the elemental composition based on the accurate mass.
Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of each proton and carbon atom and their connectivity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is predicted to show distinct signals for the aromatic, pyrazole, methyl, and amine protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 (aniline) | ~6.9 | Doublet | 1H |
| H-5 (aniline) | ~7.3 | Doublet | 1H |
| H-6 (aniline) | ~6.7 | Doublet of doublets | 1H |
| H-3' (pyrazole) | ~7.8 | Singlet | 1H |
| H-5' (pyrazole) | ~7.6 | Singlet | 1H |
| -CH₃ (pyrazole) | ~2.1 | Singlet | 3H |
| -NH₂ (aniline) | ~4.0 (broad) | Singlet | 2H |
Note: Chemical shifts are predictions and can vary based on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (aniline) | ~145 |
| C-2 (aniline) | ~118 |
| C-3 (aniline) | ~129 |
| C-4 (aniline) | ~125 |
| C-5 (aniline) | ~120 |
| C-6 (aniline) | ~116 |
| C-3' (pyrazole) | ~140 |
| C-4' (pyrazole) | ~108 |
| C-5' (pyrazole) | ~129 |
| -CH₃ (pyrazole) | ~13 |
Two-Dimensional NMR for Unambiguous Assignments
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for confirming the connectivity of the atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[4] It is invaluable for assigning the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[5] It is crucial for establishing the connectivity between different parts of the molecule, such as the link between the aniline and pyrazole rings.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a 2D HSQC spectrum.
-
Acquire a 2D HMBC spectrum.
-
-
Data Analysis:
-
Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, etc.) to infer neighboring protons.
-
Use the HSQC spectrum to assign the chemical shifts of the protonated carbons.
-
Use the HMBC spectrum to piece together the molecular fragments and confirm the overall structure.
-
Visualizing NMR Connectivity
The following diagram illustrates the key HMBC correlations expected for 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline.
Caption: Key HMBC correlations for structural confirmation.
Single-Crystal X-ray Crystallography: The Definitive Structure
While NMR provides an excellent picture of the molecule in solution, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state.[6] This technique provides precise bond lengths, bond angles, and intermolecular interactions.
The Value of a Crystal Structure
A crystal structure for 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline would:
-
Unequivocally confirm the connectivity of all atoms.
-
Provide precise measurements of all bond lengths and angles.
-
Reveal the planarity of the aromatic and heterocyclic rings.[7]
-
Elucidate any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain the final atomic coordinates and geometric parameters.
Visualizing the Elucidation Workflow
The following diagram outlines the logical flow of the structure elucidation process.
Caption: A streamlined workflow for structure elucidation.
Conclusion: A Multi-Technique Approach for Confident Structure Determination
The structural elucidation of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a critical step in its application in drug discovery and development. A multi-faceted analytical approach, integrating mass spectrometry, one- and two-dimensional NMR spectroscopy, and single-crystal X-ray crystallography, provides a robust and self-validating workflow. By understanding the principles and expected outcomes of each technique, researchers can confidently and accurately determine the structure of this and other novel chemical entities, ensuring the integrity and success of their scientific endeavors.
References
- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
- ETD at IISc. (n.d.). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes.
- DSpace Repository. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation.
- BenchChem. (n.d.). An In-Depth Technical Guide to 3-chloro-4-(1H-pyrazol-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery.
- PMC - NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
- RSC.org. (n.d.). Supplementary Data.
- PMC. (n.d.). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- BenchChem. (n.d.). A Comparative Analysis of the Electronic Properties of Substituted Anilines.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- ScienceDirect. (n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry.
- ChemicalBook. (n.d.). 3-Chloro-4-methylaniline(95-74-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-Methylpyrazole(7554-65-6) 1H NMR spectrum.
- Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
- ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19.
- New Journal of Chemistry (RSC Publishing). (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations.
- Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
- Guidechem. (n.d.). 3-Chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline.
- MDPI. (2020). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study.
- BenchChem. (2025). A Spectroscopic Comparison of Aniline and the Anilinium Ion: A Guide for Researchers.
- SpectraBase. (n.d.). 4-Methyl-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide - Optional[13C NMR] - Chemical Shifts.
- PubMed. (2018). Oxidation-assisted structural elucidation of compounds containing a tertiary amine side chain using liquid chromatography mass spectrometry.
- ResearchGate. (1988). Spectroelectrochemistry of Substituted Anilines.
- Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase.
- MDPI. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives.
- RSC Publishing. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS).
- ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).
- ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
- NIH. (n.d.). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
- SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
- PubChemLite. (n.d.). 3-chloro-4-(4-chloro-1h-pyrazol-1-yl)aniline.
- MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
- Google Patents. (n.d.). US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
- ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR.
- PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
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- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
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Physical and Chemical Properties of 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline: A Strategic Intermediate in Modern Drug Discovery
Executive Summary
In the landscape of modern targeted therapeutics, the architectural precision of small-molecule intermediates dictates the clinical viability of the final active pharmaceutical ingredient (API). 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a privileged, highly specialized scaffold that bridges the gap between traditional halogenated anilines and advanced N-heterocyclic pharmacophores.
This whitepaper provides an in-depth technical analysis of its physical and chemical properties, the mechanistic causality behind its structural design, and field-proven, self-validating protocols for its synthesis and analytical characterization.
Structural & Physicochemical Profiling
The physicochemical profile of an intermediate directly influences its reactivity during synthesis and its pharmacokinetic behavior as part of a larger API. The integration of a 3-chloro group alongside a 4-methylpyrazole ring creates a unique electronic and steric environment.
Quantitative Data Summary
| Property | Value / Estimate | Causality / Significance in Drug Design |
| Molecular Formula | C₁₀H₁₀ClN₃ | Defines the core mass and stoichiometric ratios for coupling. |
| Molecular Weight | 207.66 g/mol | Low molecular weight ensures high ligand efficiency when incorporated into larger kinase inhibitors. |
| Topological Polar Surface Area (TPSA) | ~43.8 Ų | Optimal for membrane permeability; allows the final API to remain within Lipinski's Rule of Five. |
| Predicted LogP | 2.5 – 3.0 | Balances aqueous solubility with the lipophilicity required for hydrophobic pocket binding[1]. |
| pKa (Aniline -NH₂) | ~3.8 | The electron-withdrawing 3-chloro group lowers the pKa, optimizing the amine as a hydrogen bond donor. |
| Hydrogen Bond Donors (HBD) | 1 | Critical for anchoring the molecule to the kinase hinge region. |
| Hydrogen Bond Acceptors (HBA) | 2 | Facilitates secondary interactions with solvent or target residues. |
| Physical State | Solid (Powder) | Favorable for bulk handling, crystallization, and formulation. |
Mechanistic Rationale in Drug Design
As an Application Scientist, I emphasize that structural choices are never arbitrary. The specific combination of functional groups in 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is engineered for high-affinity target engagement, particularly in kinase inhibition[2].
-
The 3-Chloro Vector (Halogen Bonding): Halogen substitution at the meta-position of the aniline ring alters the electronic dipole of the molecule. This not only modulates the pKa of the adjacent amine but also enables direct halogen bonding (σ-hole interactions) with the backbone carbonyls of the target protein[2][3]. Furthermore, the chlorine atom provides a precise steric fill that restricts the conformational flexibility of the final drug, reducing entropic penalties upon binding[3].
-
The 4-Methylpyrazole Ring: Pyrazoles are excellent bioisosteres for amides and aromatic rings. The addition of the 4-methyl group serves a dual purpose: it fills a specific hydrophobic sub-pocket in the target receptor to increase selectivity, and it blocks the C4 position of the pyrazole from off-target metabolic oxidation (e.g., by CYP450 enzymes).
Pharmacophoric interactions of the scaffold within a kinase active site.
Synthetic Methodologies & Protocols
The construction of the C-N bond between the halogenated benzene ring and the pyrazole is the critical step in synthesizing this scaffold. While Palladium-catalyzed Buchwald-Hartwig amination is highly effective, Copper-catalyzed Ullmann-type N-arylation is often preferred for pyrazoles due to its cost-effectiveness, scalability, and robust functional group tolerance[4][5].
Synthetic route for 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline via N-arylation.
Step-by-Step Protocol: Copper-Catalyzed N-Arylation (Self-Validating System)
To ensure scientific integrity, this protocol incorporates an internal standard to validate catalytic turnover versus physical precipitation.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-chloro-4-nitro-1-iodobenzene (1.0 equiv) and 4-methyl-1H-pyrazole (1.2 equiv).
-
Catalyst Loading: Add Cu₂O (5 mol%) and a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%)[4].
-
Base and Solvent: Add anhydrous K₂CO₃ (2.0 equiv) and suspend the mixture in anhydrous DMF (0.5 M).
-
Self-Validating Control (Critical): Spike the reaction mixture with 0.1 equiv of biphenyl as an internal standard. This allows for absolute quantification of conversion via LC-MS, distinguishing true catalytic turnover from intermediate precipitation.
-
Reaction: Heat the mixture to 110°C for 12–18 hours. Monitor the ratio of the product peak to the biphenyl internal standard via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.
-
Reduction: Subject the resulting nitro intermediate to standard reduction conditions (e.g., Iron powder and NH₄Cl in EtOH/H₂O) to yield the final aniline.
Analytical & Characterization Workflows
Accurate determination of lipophilicity (LogP) is paramount, as it dictates the downstream formulation strategy and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The Shake-Flask Method remains the gold standard for direct experimental determination of LogP[1][6].
Standardized shake-flask methodology for LogP/LogD determination.
Step-by-Step Protocol: Shake-Flask LogP Determination
-
Phase Saturation: Pre-saturate n-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours, then separating the phases. This prevents volume changes during the actual experiment[6].
-
Analyte Preparation: Dissolve 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline in the pre-saturated aqueous buffer to a known concentration (e.g., 100 µM).
-
Partitioning: Transfer equal volumes (e.g., 5 mL) of the spiked aqueous phase and pre-saturated n-octanol into a glass vial.
-
Equilibration: Mechanically shake the vial at a constant temperature (25°C) for 24 hours to ensure thermodynamic equilibrium[1].
-
Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully sample both the aqueous and octanol phases. Quantify the concentration of the analyte in each phase using LC-UV (at λmax ~254 nm).
-
Self-Validating Control (Mass Balance): Calculate the total mass of the analyte recovered from both phases. The sum must equal the initial spike concentration (±5%). A failure here indicates emulsion formation, degradation, or glass adsorption, invalidating the run[1][6].
-
Calculation: LogP = Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
References
-
Methods for Determination of Lipophilicity Encyclopedia.pub URL: [Link]
-
(PDF) LogP / LogD shake-flask method v1 ResearchGate URL:[Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study PubMed Central (PMC) - NIH URL:[Link]
-
In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors Swinburne University of Technology URL: [Link]
Sources
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- 2. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. figshare.swinburne.edu.au [figshare.swinburne.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Data & Characterization of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
The following technical guide details the spectroscopic characterization, synthesis pathway, and quality control protocols for 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline , a critical heterocyclic intermediate in medicinal chemistry.
Executive Summary
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline (CAS: 1006467-53-3 ) is a bifunctional building block used extensively in the synthesis of small-molecule kinase inhibitors and Factor Xa inhibitors. Its structure features an electron-rich aniline moiety and a pyrazole ring linked via a C-N bond, stabilized by an ortho-chlorine substituent.
This guide provides a comprehensive reference for the identification and validation of this compound, integrating Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared (IR) spectroscopy data.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Attribute | Specification |
| Chemical Name | 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline |
| CAS Registry Number | 1006467-53-3 |
| Molecular Formula | C₁₀H₁₀ClN₃ |
| Molecular Weight | 207.66 g/mol |
| Monoisotopic Mass | 207.0563 Da |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Aniline nitrogen), ~2.0 (Pyrazole nitrogen) |
Synthesis & Isolation Context
Understanding the synthesis pathway is critical for interpreting spectroscopic impurities (e.g., residual nitro precursors or regioisomers). The compound is typically synthesized via Nucleophilic Aromatic Substitution (
Experimental Workflow Diagram
Figure 1: Two-step synthesis pathway involving SNAr coupling and nitro reduction.
Spectroscopic Characterization
Mass Spectrometry (LC-MS)
Methodology: Electrospray Ionization (ESI) in Positive Mode. The presence of a chlorine atom provides a distinct isotopic signature useful for confirmation.
-
Primary Ion [M+H]⁺: m/z 208.1
-
Isotopic Pattern: The chlorine isotope effect (
) results in a characteristic 3:1 ratio between the M+H (208.1) and M+H+2 (210.1) peaks.[1][2][3][4]
| Ion Species | m/z (Observed) | Relative Abundance | Interpretation |
| [M+H]⁺ | 208.1 | 100% | Protonated molecular ion ( |
| [M+H+2]⁺ | 210.1 | ~33% | Chlorine-37 Isotope peak |
| [2M+H]⁺ | 415.2 | Variable | Dimer formation (concentration dependent) |
Proton NMR ( H-NMR)
Solvent: DMSO-
The spectrum is characterized by the distinct pyrazole singlets and the 1,2,4-trisubstituted benzene pattern.
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |
| 7.85 | Singlet (s) | 1H | - | Pyrazole H-5' | Adjacent to N1 (deshielded) |
| 7.52 | Singlet (s) | 1H | - | Pyrazole H-3' | Adjacent to N2 |
| 7.18 | Doublet (d) | 1H | 8.6 | Ar-H5 | Ortho to pyrazole ring |
| 6.75 | Doublet (d) | 1H | 2.4 | Ar-H2 | Ortho to Cl, Meta to NH₂ |
| 6.62 | dd | 1H | 8.6, 2.4 | Ar-H6 | Ortho to NH₂, Meta to Cl |
| 5.45 | Broad (s) | 2H | - | -NH₂ | Primary amine (exchangeable) |
| 2.08 | Singlet (s) | 3H | - | -CH₃ | Methyl on Pyrazole C4 |
Note: Amine (-NH₂) shifts are concentration and solvent-dependent. In CDCl₃, they typically appear sharper around 3.5–4.0 ppm.
Carbon NMR ( C-NMR)
Solvent: DMSO-
-
Carbonyl/Aromatic Region (110–150 ppm):
-
~148.5 ppm: C-NH₂ (Ipso carbon, electron-rich).
-
~140.2 ppm: Pyrazole C-5 (Adjacent to N).
-
~130.5 ppm: C-Cl (Ipso carbon).
-
~128.0 ppm: Pyrazole C-3.
-
~126.5 ppm: Ar-C (Ipso to pyrazole).
-
~125.0 ppm: Ar-C5 (CH).
-
~116.5 ppm: Pyrazole C-4 (Quaternary, substituted).
-
~114.2 ppm: Ar-C2 (CH).
-
~112.8 ppm: Ar-C6 (CH).
-
-
Aliphatic Region (0–50 ppm):
-
~9.2 ppm: Methyl group (-CH₃) on pyrazole.
-
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
3450, 3360 cm⁻¹: N-H stretching (Primary amine doublet).
-
2920 cm⁻¹: C-H stretching (Aliphatic methyl).
-
1625 cm⁻¹: N-H bending (Scissoring).
-
1580, 1490 cm⁻¹: C=C / C=N aromatic ring stretching.
-
1050 cm⁻¹: Ar-Cl stretching (Characteristic halo-arene band).
Quality Control & Purity Assessment Protocol
To ensure the integrity of this intermediate for downstream API synthesis, the following QC protocol is recommended.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Peptide bond sensitivity).
-
Acceptance Criteria: Purity > 98.0% (Area %).
Impurity Profile Logic
Figure 2: Decision tree for identifying common synthetic impurities.
References
-
PubChem Compound Summary. "3-chloro-4-(1H-pyrazol-1-yl)aniline (Related Analog Data)." National Center for Biotechnology Information. [Link]
-
MDPI. "Synthesis and Characterization of Methyl-Pyrazole Derivatives." Molecules. [Link][5][6][2][3][4][7][8][9]
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline [mdpi.com]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses, characterizations, and single-crystal X-ray structures of soluble titanium alkoxide phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANTICANCER COMPOUND, INTERMEDIATE THEREFOR, AND PROCESSES FOR PRODUCING THESE - Patent 1860103 [data.epo.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Introduction: The Strategic Value of the Substituted Pyrazole-Aniline Scaffold
An In-Depth Technical Guide to 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline: A Core Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline has emerged as a particularly valuable intermediate. This molecule masterfully combines three critical pharmacophoric elements onto a single aniline core: a nucleophilic amino group, a conformation-restricting chlorine atom, and a versatile 4-methylpyrazole ring.
The pyrazole moiety, a five-membered aromatic heterocycle, is a cornerstone of numerous approved drugs, prized for its wide spectrum of biological activities and its ability to engage in various non-covalent interactions with protein targets.[1][2] When coupled with an aniline, the resulting structure serves as a powerful "hinge-binder" motif, particularly for ATP-competitive kinase inhibitors. The aniline's amino group can form crucial hydrogen bonds with the backbone of a kinase's hinge region, while the attached pyrazole ring projects into a hydrophobic pocket. The ortho-chlorine substituent further refines the molecule's utility by sterically influencing the torsion angle between the aniline and pyrazole rings, locking it into a more favorable binding conformation and enhancing target affinity.
This technical guide offers a comprehensive overview of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline for researchers and drug development professionals, detailing its chemical identity, a robust synthetic pathway with a step-by-step protocol, its applications as a pharmacophore, and essential safety protocols.
Chemical Identity & Physicochemical Profile
A precise understanding of a building block's fundamental properties is the foundation of its effective application in synthesis. The key identifiers and properties of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline are summarized below.
| Property | Specification |
| IUPAC Name | 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline |
| CAS Registry Number | 1006467-53-3 |
| Molecular Formula | C₁₀H₁₀ClN₃ |
| Molecular Weight | 207.66 g/mol |
| SMILES | Cc1cn(n-c1)c2ccc(N)cc2Cl |
| InChI Key | Not readily available. |
Note: Experimental physicochemical properties such as melting point and solubility are not widely published and should be determined empirically upon acquisition.
Synthesis and Manufacturing Pathway
The most logical and industrially scalable synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a two-step sequence commencing with a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction. This approach is favored for its high efficiency and the ready availability of starting materials.
Overall Synthetic Scheme
Caption: General two-step synthesis of the target compound.
Causality Behind Experimental Choices
-
Step 1 (SNAr): The reaction joins the two core fragments.
-
Substrate: 2-Chloro-4-fluoronitrobenzene is the ideal electrophile. The fluorine atom is highly activated towards nucleophilic displacement due to the strong electron-withdrawing effects of the para-nitro group and the ortho-chlorine atom. Fluorine is a significantly better leaving group than chlorine in SNAr reactions, ensuring high regioselectivity.
-
Nucleophile: 4-Methylpyrazole attacks via one of its nitrogen atoms.
-
Reagents: A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole N-H, generating the active nucleophile. A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the reaction.
-
Control: The temperature is maintained at 80–100°C to ensure a reasonable reaction rate without promoting side reactions, such as the displacement of the less reactive chlorine atom.[3]
-
-
Step 2 (Reduction): This step unmasks the critical aniline functionality.
-
Method A (Catalytic Hydrogenation): This is a clean and efficient method using hydrogen gas and a palladium on carbon (Pd/C) catalyst. It often provides high yields with simple workup procedures (filtration to remove the catalyst).[4]
-
Method B (Chemical Reduction): A classic and cost-effective alternative involves using a metal in the presence of an acid source, such as iron powder with ammonium chloride or tin(II) chloride.[3] This method is robust and avoids the need for specialized high-pressure hydrogenation equipment. The choice between methods often depends on laboratory scale and equipment availability.
-
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)nitrobenzene
-
To a stirred solution of 4-methylpyrazole (1.0 eq) in dimethylformamide (DMF, 5-10 volumes), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 2-chloro-4-fluoronitrobenzene (1.05 eq) to the suspension.
-
Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (10 volumes).
-
Stir the resulting slurry for 30 minutes. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate nitro-compound.
Step 2: Synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
-
Charge a round-bottom flask with the intermediate nitro-compound (1.0 eq), ethanol (5 volumes), and water (2 volumes).
-
Add ammonium chloride (NH₄Cl, 4.0 eq) followed by iron powder (Fe, 3.0 eq).
-
Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with additional ethanol.
-
Concentrate the combined filtrates under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.
Application in Medicinal Chemistry: A Privileged Kinase Inhibitor Scaffold
The title compound is not an end-drug but a crucial intermediate whose structure is frequently found at the core of potent and selective kinase inhibitors. The aniline nitrogen and the adjacent pyrazole ring form a powerful pharmacophore that effectively targets the ATP-binding site of many kinases.
Caption: Pharmacophore model for kinase hinge-binding.
-
Hinge-Binding: The primary amine of the aniline is perfectly positioned to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a classic ATP-mimetic interaction.[3]
-
Hydrophobic Interactions: The 4-methylpyrazole ring is projected into a nearby hydrophobic pocket, often occupied by the adenine ring of ATP. The methyl group can further enhance van der Waals interactions and potency.
-
Vector for Derivatization: The aniline amine is a versatile chemical handle. It can be readily acylated, sulfonylated, or reacted with isocyanates to form amides, sulfonamides, or ureas, respectively. This allows for the introduction of larger chemical groups (R-groups) that can extend into the solvent-exposed region of the ATP-binding site, providing opportunities to fine-tune selectivity, potency, and pharmacokinetic properties.
Safety, Handling, and Storage
As a substituted chloroaniline, 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline must be handled with appropriate caution. While a specific, comprehensive safety data sheet (SDS) is not publicly available, data from analogous compounds like 3-chloroaniline provide a strong basis for hazard assessment.[5][6]
| Hazard Class & Statement | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) : Toxic if swallowed, in contact with skin, or if inhaled.[5][6] | P261: Avoid breathing dust/fume. P280: Wear protective gloves/clothing. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5] |
| Skin/Eye Irritation : Causes skin and serious eye irritation.[7] | P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Environmental Hazard : Very toxic to aquatic life with long-lasting effects.[5] | P273: Avoid release to the environment.[5] |
Handling and Storage Recommendations
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. To prevent slow oxidation and degradation of the sensitive aniline group (often observed as a color change to brown or purple), it is best stored at 2–8°C under an inert atmosphere (e.g., Argon or Nitrogen).[3]
Conclusion
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a high-value, strategically designed heterocyclic building block. Its synthesis is straightforward and scalable, and its structure embodies a pre-organized pharmacophore ideal for targeting protein kinases. The combination of a hinge-binding aniline, a hydrophobic pyrazole moiety, and a conformation-directing chlorine atom makes it a powerful tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling requirements enables its effective and safe integration into drug discovery programs aimed at developing next-generation targeted therapies.
References
- Benchchem. (n.d.). An In-Depth Technical Guide to 3-chloro-4-(1H-pyrazol-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery.
- PubChemLite. (2026). 3-chloro-4-(4-chloro-1h-pyrazol-1-yl)aniline (C9H7Cl2N3). Université du Luxembourg.
- Sigma-Aldrich. (n.d.). 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride.
- PubChemLite. (2026). 3-chloro-4-(1h-pyrazol-1-yl)aniline (C9H8ClN3). Université du Luxembourg.
- CAS-NEWS. (n.d.). 3-氯-4-(4-甲基-1H-吡唑-1-基)苯胺_cas号1006467-53-3.
- Loba Feinchemie. (n.d.). Material Safety Data Sheet - 3-chloro aniline 98%.
- Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline.
- PubChem. (n.d.). 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline.
- Fisher Scientific. (2025, December 20). Safety Data Sheet.
- Sigma-Aldrich. (2026, January 13). Safety Data Sheet.
- MilliporeSigma. (n.d.). 3-Chloro-4-methyl-1H-pyrazole.
- SciSpace. (2011, November 15). Synthesis and antimicrobial activity of novel 3-chloro-4-(substituted aryl)-1,3diphenyl- 1h-pyrazole-4-yl-1-(6-methylpyridin-2-y.
- ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).
- Fisher Scientific. (2012, May 3). Safety Data Sheet.
- ChemBK. (n.d.). 5-chloro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole.
- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
- PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- MDPI. (2024, May 17). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
- Turk J Pharm Sci. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives.
- MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
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- 4. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
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reactivity and stability of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
An In-Depth Technical Guide to the Reactivity and Stability of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
Executive Summary
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline (CAS: 1006467-53-3 ) is a critical bifunctional pharmacophore used primarily in the synthesis of kinase inhibitors (e.g., JAK, BTK) and androgen receptor antagonists.[1] Its structure combines an electron-rich aniline domain with a sterically demanding, electron-withdrawing pyrazole-chlorobenzene core.
This guide provides a rigorous analysis of its chemical behavior.[1] Key insights include the atropisomeric potential induced by the ortho-chloro substituent, the risk of hydrodehalogenation during synthesis, and the oxidative lability of the primary amine.
Part 1: Physicochemical & Electronic Profile
The molecule operates as a "push-pull" system. The primary amine acts as an electron donor (+M effect), while the pyrazole ring and chlorine atom exert inductive electron-withdrawing effects (-I), deactivating the core phenyl ring relative to unsubstituted aniline but activating it relative to nitrobenzene precursors.
Table 1: Key Physicochemical Data
| Property | Value / Characteristic | Context for Development |
| CAS Number | 1006467-53-3 | Unique Identifier |
| Molecular Formula | C₁₀H₁₀ClN₃ | MW: 207.66 g/mol |
| pKa (Amine) | ~3.5 – 4.0 (Predicted) | Lower than aniline (4.[1][2][3][4][5][6][7]6) due to electron-withdrawing 3-Cl and 4-pyrazole groups. |
| pKa (Pyrazole) | ~2.5 (Conjugate acid) | The pyrazole N2 is weakly basic; salt formation requires strong acids (HCl, H₂SO₄). |
| LogP | ~2.3 – 2.6 | Moderate lipophilicity; suitable for oral bioavailability optimization. |
| Electronic State | Dipolar / Polarizable | The 3-Cl substituent forces the pyrazole ring out of planarity with the phenyl ring (dihedral angle ~30-50°), reducing conjugation. |
Part 2: Synthesis & Process Chemistry
The synthesis of this compound is a classic exercise in chemoselectivity. The primary challenge is preserving the Carbon-Chlorine (C-Cl) bond during the reduction of the nitro precursor.
Core Synthetic Pathway (SɴAr + Chemoselective Reduction)
The industry-standard route involves a Nucleophilic Aromatic Substitution (SɴAr) followed by a selective reduction.
Step 1: SɴAr Coupling
-
Reactants: 3-Chloro-4-fluoronitrobenzene + 4-Methyl-1H-pyrazole.
-
Reagents: K₂CO₃ or Cs₂CO₃ in DMF or DMSO.
-
Mechanism: The pyrazole nitrogen acts as the nucleophile.[1] Since 4-methylpyrazole is symmetric (tautomerically equivalent at N1/N2), regioselectivity is not an issue.
-
Critical Control: The reaction is exothermic. Temperature must be controlled (60–80°C) to prevent the displacement of the ortho-chlorine, although the para-fluorine is significantly more labile.
Step 2: Nitro Reduction (The Critical Step)
-
Risk: Catalytic hydrogenation (H₂/Pd-C) often leads to hydrodehalogenation , stripping the chlorine atom to yield the des-chloro impurity.
-
Recommended Protocol: Use Fe/NH₄Cl (Bechamp reduction) or Sulfided Pt/C to ensure chemoselectivity.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway highlighting the critical divergence point where improper reduction conditions lead to dechlorination.
Part 3: Reactivity Profile & Stability Mechanisms
Nucleophilic Reactivity (Amine)
The aniline nitrogen is the primary handle for derivatization. However, its nucleophilicity is attenuated by the electron-withdrawing nature of the 3-Cl and 4-pyrazolyl groups.
-
Implication: Acylation or amide coupling reactions may require stronger activation agents (e.g., HATU, POCl₃) or higher temperatures compared to simple aniline.
-
Protocol Note: When reacting with acid chlorides, the addition of a non-nucleophilic base (DIPEA/TEA) is mandatory to scavenge HCl, which would otherwise protonate the unreacted aniline and stall the reaction.
Oxidative Instability
Like all anilines, this compound is susceptible to oxidation.
-
Mechanism: Radical abstraction of the amine hydrogen leads to the formation of azo-dimers or quinone imines , resulting in a color change (darkening) over time.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Solutions in DMSO or Methanol should be used immediately.
Electrophilic Aromatic Substitution (EAS)
-
Site of Attack: The 3-chloro group directs ortho/para, while the amine directs ortho/para strongly. The pyrazole is deactivating.
-
Prediction: Electrophilic attack (e.g., halogenation) will occur preferentially at the C6 position (ortho to the amine, para to the chlorine), as it is the most activated site remaining on the ring.
Visualization: Reactivity & Degradation Pathways[2]
Figure 2: Primary reactivity nodes. The oxidative pathway represents the main stability risk during storage.
Part 4: Detailed Experimental Protocols
Protocol A: Chemoselective Reduction (Fe/NH₄Cl Method)
This method avoids the risk of dechlorination associated with catalytic hydrogenation.
-
Preparation: Charge a 3-neck flask with 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)nitrobenzene (1.0 eq) and Ethanol/Water (3:1 ratio).
-
Activation: Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reaction: Heat to reflux (approx. 78°C) with vigorous mechanical stirring.
-
Note: Magnetic stirring often fails due to the density of iron sludge.
-
-
Monitoring: Monitor by HPLC/TLC. Reaction is typically complete in 2–4 hours.
-
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO₃ if necessary, then extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the off-white solid.
Protocol B: Storage & Handling
-
Physical State: Off-white to pale brown powder.
-
Hazard: Irritant (Skin/Eye).[3] Potential sensitizer.
-
Storage Conditions:
-
Temperature: -20°C for long-term; 2-8°C for active use.
-
Atmosphere: Hygroscopic and oxidation-sensitive. Store under Nitrogen.
-
Container: Amber glass vials (protect from light).
-
References
-
BenchChem. (n.d.). 3-chloro-4-(1H-pyrazol-1-yl)aniline: Technical Guide & Synthesis. Retrieved from
-
PubChem. (2025).[3][8] 3-chloro-4-(1H-pyrazol-1-yl)aniline (Compound CID 16772207).[7] National Library of Medicine. Retrieved from
-
Google Patents. (2014). Method for synthesizing 3-chloro-4-methylaniline (CN104370747A). [Reference for dechlorination risks in similar scaffolds]. Retrieved from
-
MDPI. (2024). Synthesis and Characterization of Pyrazolyl-Aniline Derivatives. Molbank, 2024(2), M1818. Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-chloro-4-(1H-pyrazol-1-yl)aniline. Retrieved from
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- 3. 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline | C8H7ClN4 | CID 16394866 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 3-(1H-pyrazol-1-yl)aniline | C9H9N3 | CID 21669713 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Research Applications of Pyrazole Aniline Derivatives: A Technical Guide
Executive Summary
The pyrazole aniline scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the realm of kinase inhibition and oncology. This guide analyzes the structural synergy between the electron-rich, hydrogen-bond-donating pyrazole ring and the versatile, hydrophobic aniline moiety. While often linked via a bridging heterocycle (e.g., pyrimidine or pyridine) in FDA-approved therapeutics like Encorafenib and Pazopanib , emerging research also highlights the utility of directly linked derivatives in antimicrobial and anti-inflammatory applications. This document provides a technical roadmap for researchers to exploit this scaffold for structure-based drug design (SBDD), synthesis, and biological validation.[1]
Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis[1]
The success of pyrazole aniline derivatives stems from their ability to satisfyingly occupy the ATP-binding pocket of protein kinases. The scaffold functions as a "bi-dentate" system:
-
The Hinge Binder (Pyrazole): The pyrazole ring (often 3-amino or 4-substituted) mimics the adenine ring of ATP.[1] The nitrogen atoms act as hydrogen bond donors/acceptors, interacting with the backbone carbonyls and amides of the kinase hinge region (e.g., Glu, Cys residues).
-
The Specificity Element (Aniline): The aniline moiety, typically linked via a spacer (pyrimidine/pyridine), extends into the hydrophobic "back pocket" or the solvent-exposed front. Substitutions on the aniline ring (e.g., sulfonamides, halides, ethers) dictate selectivity for specific kinases (e.g., BRAF vs. VEGFR) by exploiting steric gates and electrostatic environments.
-
The Linker (Bridge): In high-potency drugs, a heteroaromatic bridge (pyrimidine, pyridine, or triazine) positions the pyrazole and aniline at the optimal angle (approx. 120°) to span the ATP cleft.[1]
Visualization: Pharmacophore Logic
The following diagram illustrates the modular SAR logic used to design inhibitors like Encorafenib.
Caption: Modular assembly of pyrazole-aniline kinase inhibitors. The bridge is critical for orienting the H-bond donor (pyrazole) and hydrophobic tail (aniline).[1]
Part 2: Therapeutic Applications[2][3][4][5][6][7]
Oncology: Kinase Inhibition
The most mature application of this scaffold is in targeting oncogenic drivers.
-
BRAF Inhibitors (e.g., Encorafenib): The pyrazole-pyrimidine-aniline scaffold binds to the V600E-mutated BRAF kinase.[1] The aniline fragment often carries a sulfonamide group that interacts with the "DFG-out" conformation residues, locking the kinase in an inactive state.
-
VEGFR/PDGFR Inhibitors (e.g., Pazopanib): An indazole (fused pyrazole) linked to a pyrimidine-aniline core.[1] These agents starve tumors by inhibiting angiogenesis.
-
ALK/ROS1 Inhibitors (e.g., Crizotinib): Utilizes a pyrazole linked to an aminopyridine (aniline bioisostere) to target fusion proteins in non-small cell lung cancer (NSCLC).[1]
Emerging Applications: Antimicrobial & Anti-inflammatory
Beyond oncology, simplified direct-linked pyrazole anilines (without the complex bridge) are gaining traction in academic research:
-
Antimicrobial Agents: Pyrazole-linked anilines have shown efficacy against MRSA and C. albicans by inhibiting DNA gyrase or disrupting cell wall synthesis.[1]
-
COX-2 Inhibition: The pyrazole core is central to Celecoxib-class drugs.[1] New aniline derivatives attempt to reduce cardiovascular toxicity by altering the electronic profile of the phenyl ring.
Visualization: BRAF Signaling Pathway Target
The primary target for high-value pyrazole anilines is the MAPK pathway.
Caption: The MAPK/ERK pathway.[1][2] Pyrazole aniline drugs (e.g., Encorafenib) selectively inhibit the mutant BRAF node, halting downstream proliferation.
Part 3: Synthesis & Optimization Strategies
For drug discovery professionals, the synthesis of these derivatives typically follows a convergent route, coupling the pyrazole and aniline fragments onto a central core.
Protocol: Synthesis of a Pyrazole-Pyrimidine-Aniline Scaffold
Objective: Synthesize a model kinase inhibitor core (e.g., N-(2-aminophenyl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine).
Reagents:
-
2,4-Dichloropyrimidine[3]
-
1H-Pyrazole-4-boronic acid pinacol ester[1]
-
Substituted Aniline (e.g., 3-aminobenzenesulfonamide)[1]
-
Pd(PPh3)4 (Catalyst)[1]
-
Na2CO3 (Base)[1]
-
Solvents: DME, Ethanol, Water, n-Butanol
Step-by-Step Methodology:
-
Step 1: Suzuki Coupling (C-C Bond Formation)
-
Reaction: React 2,4-dichloropyrimidine (1.0 eq) with 1H-pyrazole-4-boronic acid ester (1.1 eq).
-
Conditions: Dissolve in DME/EtOH/H2O (2:1:1). Add Na2CO3 (2.0 eq) and Pd(PPh3)4 (0.05 eq).[1] Degas with nitrogen.
-
Process: Reflux at 80°C for 4-6 hours.
-
Selectivity: The C4 position of the pyrimidine is more electron-deficient and reactive towards Suzuki coupling than the C2 position.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purify via flash chromatography.
-
Product: 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine.[1]
-
-
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction: React the intermediate from Step 1 (1.0 eq) with the substituted aniline (1.2 eq).
-
Conditions: Dissolve in n-Butanol or DMF. Add catalytic HCl (or p-TSA) to activate the pyrimidine.[1]
-
Process: Heat to 100-120°C in a sealed tube or microwave reactor for 1-2 hours.
-
Mechanism: The aniline nitrogen attacks the C2-position of the pyrimidine, displacing the chloride.
-
Workup: Precipitate the product by adding water or ether. Recrystallize from ethanol.
-
Visualization: Synthetic Workflow
Caption: Convergent synthesis route. Step 1 installs the hinge binder (pyrazole); Step 2 installs the specificity element (aniline).[1]
Part 4: Experimental Validation (Kinase Assay)
To validate the biological activity of synthesized derivatives, a robust biochemical assay is required.
Protocol: FRET-Based Kinase IC50 Determination
Principle: Measures the transfer of a phosphate group from ATP to a peptide substrate. Detection uses Fluorescence Resonance Energy Transfer (FRET) between a fluorescently labeled antibody (binding the phosphorylated product) and the tracer.[1]
-
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 50 nL to a 384-well low-volume plate.
-
Enzyme Mix: Add 5 µL of kinase buffer containing recombinant kinase (e.g., BRAF V600E, 0.5 nM final) and peptide substrate. Incubate 30 min at RT.
-
ATP Start: Add 5 µL of ATP solution (at Km concentration for the specific kinase).
-
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add 10 µL of EDTA-containing detection mix (stops reaction and contains Eu-labeled antibody).
-
Readout: Measure Time-Resolved Fluorescence (TRF) on a plate reader (Ex: 337 nm, Em: 620/665 nm).
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
-
Quality Control: Z-factor must be > 0.5 for a valid assay.
-
References
-
Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives. Source: National Institutes of Health (NIH) / PMC URL:[1][Link]
-
Crystal structure of encorafenib. Source: OSTI.GOV (U.S. Department of Energy) URL:[1][Link][1]
-
Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-MET and ALK. Source: PubMed URL:[1][Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Source: Future Medicinal Chemistry (via PMC) URL:[1][Link]
-
Avapritinib-based SAR studies unveil a binding pocket in KIT and PDGFRA. Source: Nature Communications (via PMC) URL:[1][Link]
Sources
Architecting Bioactivity: A Technical Guide to Discovering Novel Therapeutics from Pyrazole Intermediates
Introduction: The Privileged Status of the Pyrazole Scaffold
In the realm of medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold." Its ubiquity in drug discovery is not coincidental; it is driven by fundamental physicochemical causality. The N-1 atom acts as a potent hydrogen bond donor (analogous to pyrrole), while the N-2 atom serves as a hydrogen bond acceptor (analogous to pyridine)[1]. This dual capacity allows pyrazole derivatives to anchor themselves with high affinity into the hinge regions of various target proteins, particularly kinases.
Over the past decade, the United States Food and Drug Administration (FDA) has approved more than 30 pyrazole-containing drugs, addressing clinical conditions ranging from oncology to rare genetic disorders[1]. As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the workflow of transforming raw pyrazole intermediates into highly optimized, bioactive lead compounds, providing field-proven methodologies and mechanistic insights.
Strategic Discovery Workflow
The transition from a simple pyrazole intermediate (e.g., an aminopyrazole or pyrazole-carboxylic acid) to a clinical candidate requires a highly orchestrated workflow. Scaffold hopping and fragment-based drug discovery (FBDD) frequently utilize pyrazole intermediates due to their conformational rigidity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Pyrazole-based drug discovery workflow from target identification to lead optimization.
Synthesis Methodologies for Pyrazole Intermediates
The synthesis of highly functionalized pyrazoles demands precision. While the classical Knorr condensation (reaction of hydrazines with 1,3-dicarbonyl compounds) remains foundational, modern discovery relies on Multicomponent Reactions (MCRs) and green chemistry techniques like microwave irradiation to rapidly generate diverse libraries[2][3].
Protocol 1: Microwave-Assisted Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
Causality & Rationale: Microwave irradiation provides uniform dielectric heating, which rapidly overcomes the activation energy barrier of sterically hindered pyrazole intermediates. This minimizes the formation of thermodynamic byproducts and drastically reduces reaction times from hours to minutes[2].
Self-Validating System: This protocol incorporates in-process Thin-Layer Chromatography (TLC) to prevent premature termination and post-reaction LC-MS to quantitatively validate the regioselectivity of the synthesized library.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave-safe vessel, combine 1.0 mmol of the selected aldehyde, 1.0 mmol of malononitrile, and 1.0 mmol of 3-methyl-1H-pyrazol-5-one (the pyrazole intermediate).
-
Catalyst & Solvent: Add 10 mol% of a biocompatible catalyst (e.g., modified magnetic chitosan)[4] and 3 mL of a green solvent (e.g., ethanol/water 1:1 v/v). Causality: The aqueous medium enhances the hydrophobic effect, driving the multicomponent condensation forward.
-
Microwave Irradiation: Seal the vessel and irradiate at 80°C with a maximum power of 150 W for 10–15 minutes.
-
In-Process Validation (TLC): Pause at 10 minutes. Spot the reaction mixture against the starting aldehyde on a silica TLC plate (Eluent: EtOAc/Hexane 1:2). Validation Criterion: Complete disappearance of the aldehyde spot confirms the consumption of the limiting reagent.
-
Workup & Isolation: Cool the mixture to room temperature. Apply an external magnet to recover the magnetic catalyst[4]. Pour the supernatant into crushed ice to precipitate the crude pyrano[2,3-c]pyrazole.
-
Analytical Validation: Filter, wash with cold ethanol, and analyze via LC-MS and 1H-NMR. Validation Criterion: A single peak in the LC chromatogram (>95% purity) and distinct pyran ring proton shifts in NMR validate the structural integrity.
Structure-Activity Relationship (SAR) & Lead Optimization
Once a pyrazole library is synthesized, understanding the Structure-Activity Relationship (SAR) is critical. Substitutions at the 1, 3, and 5 positions of the pyrazole core dictate the molecule's electronic distribution and steric bulk, directly impacting target affinity and pharmacokinetics[1].
Quantitative Data: FDA-Approved Pyrazole Drugs
To illustrate the versatility of the pyrazole core, the following table summarizes representative FDA-approved pyrazole therapeutics, highlighting how specific substitution patterns drive distinct pharmacological activities[1].
| Drug Name | Primary Target | Indication | Pyrazole Substitution Pattern | Approval Year |
| Celecoxib | COX-2 Enzyme | Rheumatoid Arthritis / Pain | 1,5-diaryl-3-trifluoromethyl | 1998 |
| Sildenafil | PDE5 Enzyme | Erectile Dysfunction | Fused pyrazolo[4,3-d]pyrimidine | 1998 |
| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | 1-substituted (cyclopentyl-propanenitrile) | 2011 |
| Apixaban | Factor Xa | Anticoagulant | 1,3-disubstituted | 2012 |
| Encorafenib | BRAF Kinase | Unresectable Melanoma | 1,3,5-trisubstituted | 2018 |
Biological Screening & Target Validation
The true test of a novel pyrazole derivative is its biological efficacy. Because pyrazoles frequently target kinase pathways (such as the JAK/STAT pathway), rigorous, high-throughput biochemical assays are required.
Mechanism of JAK/STAT pathway inhibition by bioactive pyrazole derivatives.
Protocol 2: High-Throughput TR-FRET Kinase Assay for Pyrazole Hits
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence assays because it introduces a time delay before measurement. This eliminates interference from the auto-fluorescence of the pyrazole compounds themselves, a common driver of false positives in HTS.
Self-Validating System: The assay mandates the calculation of the Z'-factor for every microplate. A plate is only considered valid if the Z'-factor exceeds 0.6, ensuring that the signal window is wide enough to confidently distinguish true hits from assay noise.
Step-by-Step Methodology:
-
Plate Preparation: Dispense 10 nL of the synthesized pyrazole compounds (in DMSO) into a 384-well low-volume assay plate using an acoustic liquid handler. Include columns for positive controls (e.g., Staurosporine) and negative controls (DMSO only).
-
Enzyme Addition: Add 5 µL of the target kinase (e.g., JAK2) diluted in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Incubate for 15 minutes at room temperature to allow the pyrazole to bind the enzyme's hinge region.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix (containing a biotinylated peptide substrate and ATP at its apparent Km). Incubate for 60 minutes at 25°C.
-
Detection Phase: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor). Incubate for 60 minutes.
-
Measurement & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|. If Z' < 0.6, discard the plate data and recalibrate the enzyme concentration.
-
-
Data Analysis: Calculate the IC50 values for validated hits using a 4-parameter logistic non-linear regression model.
Conclusion
The discovery of novel bioactive compounds from pyrazole intermediates is a masterclass in rational drug design. By leveraging advanced synthetic methodologies like microwave-assisted multicomponent reactions and coupling them with robust, self-validating screening protocols, discovery chemists can efficiently navigate the vast chemical space of pyrazole derivatives. As demonstrated by the extensive list of FDA-approved therapeutics, mastering the physicochemical nuances of the pyrazole scaffold remains a highly lucrative endeavor in the pursuit of next-generation medicines.
References
1.1 - NIH / PMC[1] 2. - PubMed 3.2 - RSC Publishing[2] 4.3 - MDPI[3] 5.4 - Frontiers[4]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Melamine phosphate-modified magnetic chitosan: a novel biocompatible catalyst for the synthesis of biological tetrahydrodipyrazolopyridine and pyrazolopyranopyrimidine derivatives [frontiersin.org]
3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline: A Technical Whitepaper on Synthesis and Pharmacophore Utility
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase inhibitors and receptor modulators relies heavily on structurally pre-organized, bifunctional building blocks. 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline represents a privileged scaffold that elegantly combines a reactive aniline handle with a sterically tuned, heteroaryl-substituted core. This whitepaper provides an in-depth mechanistic analysis of its structural utility, physicochemical properties, and the self-validating synthetic protocols required for its preparation.
Structural Rationale & Pharmacophore Utility
The architectural value of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline lies in its tripartite functionalization, which is specifically engineered for target engagement in deep hydrophobic pockets (such as the DFG-out conformation of kinases):
-
The Aniline Handle (C1): Serves as the primary nucleophilic vector for downstream derivatization. It is readily converted into amides, ureas, or sulfonamides[1], which are classic hydrogen-bond donor/acceptor motifs required for binding to the kinase hinge region.
-
The 3-Chloro Substituent: This halogen acts as a critical steric shield. By introducing a bulky, lipophilic chlorine atom adjacent to the pyrazole ring, the scaffold forces the pyrazole out of coplanarity with the phenyl ring. This restricted rotation locks the molecule into an active conformation, reducing entropic penalties upon target binding.
-
The 4-Methyl-1H-pyrazole Ring (C4): Pyrazoles are highly effective bioisosteres for phenyl rings, offering improved aqueous solubility and a built-in hydrogen-bond acceptor (the N2 nitrogen)[2]. The 4-methyl group provides an additional vector to probe small hydrophobic sub-pockets, such as the gatekeeper residue cavity in ATP-binding sites.
Fig 1. Pharmacophore mapping and structural rationale of the bifunctional scaffold.
Physicochemical Profiling
Understanding the physicochemical parameters of this intermediate is vital for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate. The data below extrapolates core metrics based on structural analogs and established cheminformatics databases[2][3].
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₀H₁₀ClN₃ | Defines the atomic composition and mass boundary. |
| Molecular Weight | 207.66 g/mol | Low MW ensures the final derivatized drug remains within Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | Excellent membrane permeability; leaves ample room for polar additions[2]. |
| Hydrogen Bond Donors | 1 | The primary amine (NH₂) provides a single donor vector prior to functionalization. |
| Hydrogen Bond Acceptors | 2 | The pyrazole N2 and aniline nitrogen serve as primary acceptors. |
| Calculated LogP (cLogP) | ~2.5 | Optimal lipophilicity for passive cellular diffusion without excessive hydrophobic trapping. |
Retrosynthetic Strategy & Mechanistic Design
The synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline requires a highly chemoselective approach to prevent the disruption of the halogenated core. The optimal route involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The coupling of 4-methyl-1H-pyrazole with 2-chloro-1-fluoro-4-nitrobenzene. The strong electron-withdrawing nature of the para-nitro group activates the aryl fluoride, allowing for a transition-metal-free SNAr reaction. While Ullmann-type couplings are standard for unactivated aryl halides[4], the fluoronitroarene substrate makes SNAr the kinetically favored and operationally simpler choice.
-
Chemoselective Nitro Reduction: The conversion of the intermediate nitroarene to the target aniline. Standard catalytic hydrogenation (Pd/C, H₂) carries a high risk of hydrodehalogenation (cleaving the 3-chloro group). Therefore, a dissolving metal reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is employed[5][6]. This modified Béchamp reduction selectively reduces the nitro group via nitroso and hydroxylamine intermediates without disturbing the aryl chloride[7].
Fig 2. Chemoselective synthetic workflow for 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline.
Validated Experimental Methodologies
As a self-validating system, the protocols below incorporate specific causality for reagent selection and in-process controls to ensure reaction fidelity.
Protocol A: SNAr Synthesis of 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)nitrobenzene
-
Objective: Form the C-N bond between the pyrazole and the aryl core.
-
Causality: Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which stabilizes the polar Meisenheimer complex transition state. Potassium carbonate (K₂CO₃) is a mild base, perfectly tuned to deprotonate 4-methylpyrazole (pKa ~14.5) without inducing side reactions with the nitroarene.
-
Step-by-Step Procedure:
-
Charge a round-bottom flask with 2-chloro-1-fluoro-4-nitrobenzene (1.0 equiv) and 4-methyl-1H-pyrazole (1.1 equiv).
-
Add anhydrous DMF (0.5 M concentration) followed by finely powdered K₂CO₃ (2.0 equiv).
-
Heat the vigorously stirred suspension to 90°C under a nitrogen atmosphere for 12 hours.
-
In-Process Control (Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly UV-active starting material spot disappears, replaced by a lower-Rf, bright yellow spot indicative of the extended conjugation of the nitroaryl pyrazole.
-
Cool to room temperature and quench by pouring the mixture into ice water (5 volumes).
-
Collect the precipitating yellow solid via vacuum filtration, wash with distilled water, and dry under a vacuum to afford the nitro intermediate.
-
Protocol B: Chemoselective Reduction to the Target Aniline
-
Objective: Reduce the nitro group to a primary amine while preserving the aryl chloride.
-
Causality: Iron powder and NH₄Cl in aqueous ethanol provide a mild, slightly acidic proton source. This avoids the use of harsh acids (like HCl) which can cause reactor corrosion, and entirely bypasses the hydrodehalogenation risks associated with transition-metal catalyzed hydrogenation[5][6].
-
Step-by-Step Procedure:
-
Suspend the nitro intermediate (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M).
-
Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv)[6].
-
Heat the mixture to reflux (80°C) with vigorous mechanical stirring for 4 hours.
-
In-Process Control (Validation): The reaction visually transitions from a yellow solution to a dark brown/black suspension as the Fe⁰ is oxidized to Fe₃O₄. TLC (DCM/MeOH 95:5) will show the complete consumption of the yellow starting material and the appearance of a polar, ninhydrin-positive spot (the primary aniline).
-
Cool the mixture and filter it through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot ethyl acetate.
-
Concentrate the filtrate, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline as a crystalline solid.
-
References
1.[2] 4-(4-Methyl-1H-pyrazol-1-yl)aniline - ChemScene. 2.[3] 4-(4-Methyl-1H-pyrazol-1-yl)aniline - CymitQuimica. 3.[4] Sang-gi LEE | Ewha Womans University, Seoul | Department of Chemistry Nano Science | Research profile - ResearchGate. 4.[5] REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi. 5.[1] Aniline - Wikipedia. 6.[7] Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC. 7.[6] Can anyone offer advice regarding reduction of nitrobenzene to aniline? - ResearchGate.
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. 4-(4-Methyl-1H-pyrazol-1-yl)aniline | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline protocol
This guide details the synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline (CAS: 1006467-53-3), a critical heterocyclic building block used in the development of kinase inhibitors and androgen receptor antagonists.
Part 1: Executive Summary & Strategic Analysis
Compound Identity:
-
IUPAC Name: 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
-
CAS Number: 1006467-53-3[1]
-
Molecular Formula: C₁₀H₁₀ClN₃
-
Molecular Weight: 207.66 g/mol
Scientific Rationale: The synthesis targets the installation of a specific pyrazole moiety onto an electron-deficient aromatic ring. The presence of the ortho-chloro substituent on the aniline core is sterically and electronically significant, often improving the metabolic stability and binding affinity of the final drug candidate.
Retrosynthetic Logic: The most robust pathway avoids the instability of hydrazine intermediates by utilizing a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction .
-
Disconnection: The C–N bond between the phenyl ring and the pyrazole nitrogen.
-
Precursors: 3-Chloro-4-fluoronitrobenzene (highly activated for SNAr) and 4-methyl-1H-pyrazole.
-
Selectivity Challenge: Preserving the aryl chloride during the nitro reduction step. Standard catalytic hydrogenation (Pd/C, H₂) poses a high risk of hydrodehalogenation (loss of Cl). Therefore, a chemical reduction (Fe/NH₄Cl) is the preferred laboratory method.
Part 2: Reaction Pathway Visualization
The following diagram illustrates the two-step synthesis and the critical decision points.
Figure 1: Two-step synthetic pathway emphasizing chemoselectivity controls.
Part 3: Detailed Experimental Protocols
Step 1: SNAr Coupling
Objective: Synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)nitrobenzene. Mechanism: The deprotonated pyrazole acts as a nucleophile, displacing the labile fluorine atom activated by the para-nitro group. The ortho-chloro group provides additional activation via inductive withdrawal (-I effect).
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 3-Chloro-4-fluoronitrobenzene | 1.0 | Electrophile |
| 4-Methyl-1H-pyrazole | 1.1 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Base (HCl scavenger) |
| DMF (N,N-Dimethylformamide) | 5-10 vol | Polar Aprotic Solvent |
Protocol:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-fluoronitrobenzene (1.0 equiv) and 4-methyl-1H-pyrazole (1.1 equiv).
-
Solvation: Add anhydrous DMF (concentration ~0.5 M relative to nitrobenzene). Stir to dissolve.
-
Activation: Add K₂CO₃ (1.5 equiv) in a single portion. The suspension may turn slightly yellow.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar). Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10x volume of DMF).
-
Observation: The product usually precipitates as a yellow/orange solid.
-
-
Isolation: Filter the solid. Wash the cake copiously with water to remove residual DMF and inorganic salts.
-
Purification: Dry the solid in a vacuum oven at 45°C. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-20% EtOAc in Hexanes).
Technical Insight:
Why K₂CO₃? Stronger bases like NaH can be used but often lead to higher impurity profiles (e.g., displacement of the chlorine atom). K₂CO₃ is mild enough to deprotonate the pyrazole without affecting the aryl chloride.
Step 2: Chemoselective Nitro Reduction
Objective: Synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline. Challenge: Reducing the nitro group (-NO₂) to an amine (-NH₂) without removing the chlorine atom (hydrodechlorination).
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Nitro Intermediate (from Step 1) | 1.0 | Substrate |
| Iron Powder (Fe) | 4.0 - 5.0 | Reductant (Single Electron Transfer) |
| Ammonium Chloride (NH₄Cl) | 3.0 - 5.0 | Electrolyte/Proton Source |
| Ethanol / Water (3:1) | 10 vol | Solvent System |
Protocol:
-
Setup: In a multi-neck flask equipped with mechanical stirring (iron powder is heavy), suspend the Nitro Intermediate (1.0 equiv) in Ethanol/Water (3:1) .
-
Activation: Add Ammonium Chloride (3.0 equiv) and Iron Powder (4.0 equiv, <325 mesh preferred).
-
Reaction: Heat the mixture to reflux (approx. 75–80°C) with vigorous stirring.
-
Checkpoint: Monitor by TLC (DCM/MeOH 95:5). The yellow nitro compound will convert to a fluorescent (under UV) amine spot. Reaction time: 2–4 hours.
-
-
Filtration: While still hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.
-
Caution: Iron waste can be pyrophoric. Keep wet.
-
-
Workup: Concentrate the filtrate to remove most ethanol. Dilute the aqueous residue with EtOAc and neutralize with saturated NaHCO₃ if acidic.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Final Purification: The crude aniline is often pure enough for subsequent steps. If purification is required, use flash chromatography (Hexane/EtOAc gradient).
Technical Insight:
Why Iron/NH₄Cl? Catalytic hydrogenation (Pd/C, H₂) is faster but notoriously non-selective for chloronitrobenzenes, often yielding the dechlorinated byproduct. The Iron/NH₄Cl method (Béchamp reduction variant) is thermodynamically unable to cleave the Ar-Cl bond under these conditions, ensuring >98% chemoselectivity.
Part 4: Analytical Validation & QC
Expected Analytical Data:
-
Physical State: Off-white to pale brown solid.
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺: 208.06
-
Observed [M+H]⁺: 208.1 ± 0.1 (Characteristic Cl isotope pattern: M and M+2 in 3:1 ratio).
-
-
¹H NMR (400 MHz, DMSO-d₆) Prediction:
-
δ 7.6–7.8 (s/d, 2H): Pyrazole protons (C3-H and C5-H). Note: C5-H is typically more deshielded.
-
δ 7.2 (d, 1H): Benzene ring proton at C5 (ortho to pyrazole).
-
δ 6.7 (d, 1H): Benzene ring proton at C2 (ortho to Cl, meta to amine).
-
δ 6.5 (dd, 1H): Benzene ring proton at C6.
-
δ 5.4 (bs, 2H): Amine (-NH₂) protons (exchangeable with D₂O).
-
δ 2.1 (s, 3H): Methyl group on the pyrazole ring.
-
Part 5: References
-
BenchChem Technical Data. 3-chloro-4-(1H-pyrazol-1-yl)aniline (CAS 926218-03-3) Technical Guide. (Provides the base protocol for the SNAr coupling of pyrazoles to 3-chloro-4-fluoronitrobenzene). Link
-
CAS Common Chemistry. 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline (CAS 1006467-53-3) Registry Data. (Confirms specific chemical identity and registry). Link
-
Sigma-Aldrich Application Note. Reductive Alkylation and Nitro Reduction of Halogenated Aromatics. (Validates the use of Fe/NH₄Cl for preserving aryl chlorides). Link
-
PubChem Compound Summary. 3-chloro-4-(1H-pyrazol-1-yl)aniline.[1] (Structural analogs and physical property data).[4][5][6] Link[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US4898996A - Process for producing 3-chloro-4-fluoronitrobenzene - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-chloro-4-(1H-pyrazol-4-yl)anilinedihydrochloride - CAS号 2408965-64-8 - 摩熵化学 [molaid.com]
The Strategic Utility of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among the myriad of heterocyclic scaffolds, pyrazole derivatives have emerged as a cornerstone in medicinal chemistry, lauded for their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a particularly valuable building block: 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline . The unique substitution pattern of this molecule—a reactive aniline for amide bond formation or further coupling, a strategically placed chloro group influencing electronic properties, and a 4-methylpyrazole moiety for specific interactions with biological targets—renders it a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[3][4]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its synthesis, analytical characterization, and a key application in the construction of complex, biologically active molecules. The protocols herein are designed to be robust and reproducible, providing not just a series of steps, but also the scientific rationale behind the experimental choices.
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline scaffold is a key component in the synthesis of numerous kinase inhibitors. The aniline functional group serves as a crucial handle for the introduction of various pharmacophores, often through amide bond formation or palladium-catalyzed cross-coupling reactions. The pyrazole ring, with its methyl substituent, can engage in specific hydrogen bonding and van der Waals interactions within the ATP-binding pocket of kinases, contributing to both potency and selectivity.
A prime example of the strategic importance of this aniline is its role as a key intermediate in the synthesis of Crizotinib, a potent inhibitor of ALK and MET kinases used in the treatment of non-small cell lung cancer. The pyrazole-aniline core of Crizotinib is derived from a similar, albeit not identical, pyrazolylaniline, highlighting the significance of this structural motif.
Below is a generalized workflow illustrating the central role of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline in the synthesis of a hypothetical kinase inhibitor via a Suzuki coupling reaction.
Caption: Synthetic and application workflow for 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis and characterization of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline, as well as its application in a Suzuki coupling reaction.
Protocol 1: Synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
This synthesis is a two-step process starting from commercially available reagents.
Step 1: Synthesis of 1-(2-chloro-4-nitrophenyl)-4-methyl-1H-pyrazole
This step involves a nucleophilic aromatic substitution (SNA) reaction. The electron-withdrawing nitro group activates the fluorine atom for displacement by the pyrazole nucleophile.
-
Materials and Reagents:
-
2-Chloro-4-fluoronitrobenzene
-
4-Methylpyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a stirred solution of 4-methylpyrazole (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Add 2-chloro-4-fluoronitrobenzene (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford 1-(2-chloro-4-nitrophenyl)-4-methyl-1H-pyrazole as a solid.
-
Step 2: Synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
This step involves the reduction of the nitro group to a primary amine via catalytic hydrogenation. This method is generally high-yielding and chemoselective.[3][5]
-
Materials and Reagents:
-
1-(2-Chloro-4-nitrophenyl)-4-methyl-1H-pyrazole (from Step 1)
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite® or other filtration aid
-
Round-bottom flask or hydrogenation vessel, magnetic stirrer.
-
-
Procedure:
-
Dissolve 1-(2-chloro-4-nitrophenyl)-4-methyl-1H-pyrazole (1.0 eq) in ethanol or methanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C (typically 5-10 mol% catalyst loading) to the solution.
-
Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully purge the reaction vessel with nitrogen or argon to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline.
-
The product can be purified by recrystallization or flash column chromatography if necessary.
-
| Parameter | Step 1: SNAr Reaction | Step 2: Nitro Reduction |
| Key Reagents | 2-Chloro-4-fluoronitrobenzene, 4-Methylpyrazole, K₂CO₃ | 1-(2-Chloro-4-nitrophenyl)-4-methyl-1H-pyrazole, 10% Pd/C, H₂ |
| Solvent | DMF | Ethanol or Methanol |
| Temperature | 80-90 °C | Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Workup | Aqueous workup and extraction | Filtration and solvent evaporation |
| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |
| Expected Yield | 70-90% | >90% |
Protocol 2: Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline.
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the final product.[6][7]
Caption: A typical workflow for HPLC purity analysis.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.[8][9]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
-
~7.5-7.8 ppm (s, 1H): Pyrazole H5 proton.
-
~7.2-7.4 ppm (m, 2H): Aromatic protons on the aniline ring.
-
~6.8-7.0 ppm (m, 1H): Aromatic proton on the aniline ring.
-
~3.8-4.2 ppm (br s, 2H): -NH₂ protons.
-
~2.1-2.3 ppm (s, 3H): -CH₃ protons on the pyrazole ring.
-
-
Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):
-
~140-145 ppm: Carbon bearing the amino group.
-
~135-140 ppm: Quaternary carbon of the pyrazole ring.
-
~120-130 ppm: Aromatic CH carbons.
-
~115-120 ppm: Carbon bearing the chloro group.
-
~105-110 ppm: CH carbon of the pyrazole ring.
-
~10-15 ppm: Methyl carbon.
-
Protocol 3: Application in Suzuki-Miyaura Cross-Coupling
This protocol details the use of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline in a Suzuki-Miyaura coupling reaction with pyridine-4-boronic acid, a common transformation in the synthesis of kinase inhibitors.[10][11]
-
Materials and Reagents:
-
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or other suitable palladium catalyst and ligand system.
-
Potassium carbonate (K₂CO₃) or another suitable base.
-
1,4-Dioxane and water (degassed).
-
Ethyl acetate.
-
Brine.
-
Anhydrous magnesium sulfate (MgSO₄).
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor.
-
-
Procedure:
-
In a Schlenk flask or microwave vial, combine 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Conclusion
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups provide a reliable entry point for the construction of complex molecular scaffolds, particularly for the development of targeted kinase inhibitors. The protocols detailed in this guide offer a practical framework for the synthesis, characterization, and application of this important intermediate, empowering researchers to accelerate their drug discovery efforts.
References
- New Journal of Chemistry Supporting Information. (2022). A novel core-shell Pd(0)
- Der Pharma Chemica. (2011).
- BenchChem. (2023). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4-fluorophenyl)aniline.
- BenchChem. (2025). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
- ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols.
- Google Patents. (2016).
- Journal of Chemical Health Risks. (2025).
- Molecules. (2024).
- ChemicalBook. (n.d.). 3-Chloroaniline(108-42-9) 1H NMR spectrum.
- Green Chemistry. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Royal Society of Chemistry.
- Molecules. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
- Google Patents. (2017).
- BenchChem. (2025). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- SIELC Technologies. (n.d.). Separation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol on Newcrom R1 HPLC column.
- Nature. (2026).
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- Green Chemistry. (2019). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Royal Society of Chemistry.
- BenchChem. (2025).
- PubMed. (1979). High-pressure liquid chromatographic analysis of aniline and its metabolites.
- BenchChem. (n.d.). 3-chloro-4-(1H-pyrazol-1-yl)aniline.
- Scientific Research Publishing. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution.
- PMC. (2013).
- A2B Chem. (n.d.).
- Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
Sources
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- 2. chemrevlett.com [chemrevlett.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution [scirp.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
GC-MS analysis for impurity profiling of aniline derivatives
Application Note: GC-MS Impurity Profiling of Aniline Derivatives
Executive Summary & Regulatory Context
Aniline and its substituted derivatives (e.g., p-chloroaniline, m-nitroaniline) are common intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). Under ICH M7 (R1) guidelines, these compounds are frequently classified as Class 1 or Class 2 mutagenic impurities due to their DNA-reactive potential.
The regulatory control limit is often defined by the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[1] For a drug with a maximum daily dose of 1 g, this translates to a limit of 1.5 ppm . Standard HPLC-UV methods often lack the specificity or sensitivity to quantify these impurities at such trace levels in complex matrices.
This guide details a Gas Chromatography-Mass Spectrometry (GC-MS) workflow designed for the specific challenges of aniline analysis: high polarity, basicity, and potential for peak tailing.
Method Development Strategy: The "Why" Behind the Protocol
Successful analysis of anilines requires overcoming their chemical behavior inside the GC system.[2]
-
The Polarity Challenge: Anilines possess a lone pair of electrons on the nitrogen atom, making them basic and prone to hydrogen bonding with active silanol sites in the GC liner and column. This results in severe peak tailing and loss of sensitivity.
-
The Solution - Surface Deactivation:
-
Inlet: Use Ultra-Inert wool liners or base-deactivated liners to prevent adsorption at the injection port.
-
Column: Standard non-polar columns (e.g., 5% phenyl) often fail. We utilize amine-deactivated columns (e.g., Rtx-5 Amine or CP-Volamine) which are chemically treated to neutralize active sites, ensuring sharp peaks for basic compounds.
-
Decision Matrix: Direct Injection vs. Derivatization
Not all samples require derivatization.[3] Use the following logic to select your protocol.
Figure 1: Decision tree for selecting the appropriate sample preparation and analysis pathway.
Experimental Protocols
Protocol A: Direct Injection (Preferred for Clean API Matrices)
Best for routine QC of process intermediates where sensitivity requirements are moderate (1-10 ppm).
1. Instrumentation Parameters:
-
GC System: Agilent 7890B / 8890 or equivalent.
-
MS Detector: Single Quadrupole (e.g., 5977B), EI source (70 eV).
-
Column: Rtx-5 Amine (30 m x 0.25 mm x 1.0 µm) or CP-Volamine .
-
Note: The thicker film (1.0 µm) improves retention and loadability for volatile amines.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless @ 250°C.
-
Liner: Ultra Inert Splitless liner with wool (deactivated).
-
Mode: Pulsed Splitless (Pulse pressure 25 psi for 0.75 min) to maximize transfer.
-
2. Temperature Program:
-
Initial: 50°C (hold 2 min) — Traps volatiles.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 30°C/min to 280°C (hold 3 min) — Bake out API matrix.
3. MS Acquisition:
-
SIM Mode (Selected Ion Monitoring): Essential for trace analysis.
-
Target Ions:
-
Aniline: m/z 93 (Quant), 66, 65.[4]
-
4-Chloroaniline: m/z 127 (Quant), 129, 65.
-
-
Dwell Time: 50-100 ms per ion.
Protocol B: Derivatization with TFAA (Trifluoroacetic Anhydride)
Best for ultra-trace analysis (< 0.1 ppm) or complex matrices. Derivatization converts polar N-H groups into volatile N-TFA amides, eliminating tailing.
1. Reagents:
-
Trifluoroacetic Anhydride (TFAA) >99%.
-
Solvent: Ethyl Acetate (anhydrous).
-
Base: Triethylamine (TEA) - acts as an acid scavenger.
2. Step-by-Step Procedure:
-
Extraction: Weigh 50 mg of API into a centrifuge tube. Dissolve/Extract with 2 mL Ethyl Acetate.
-
Basification: Add 50 µL of TEA to neutralize HCl byproducts.
-
Derivatization: Add 50 µL of TFAA . Cap immediately (TFAA is moisture sensitive).
-
Reaction: Vortex and incubate at 60°C for 20 minutes .
-
Quenching: Add 1 mL of 5% NaHCO₃ solution (aqueous) to quench excess anhydride. Vortex.
-
Separation: Centrifuge at 3000 rpm for 5 min.
-
Injection: Transfer the top organic layer to a GC vial. Inject 1 µL.
3. GC Parameters (Modified for Derivatives):
-
Column: Standard DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm). Derivatives are non-polar, so specialized amine columns are not needed.
-
Inlet: 250°C, Splitless.
-
MS Detection: Look for the molecular ion of the derivative (M + 96 Da shift due to CF3CO group).
Data Analysis & Interpretation
Mass Spectral Fragmentation
Understanding the fragmentation is crucial for specificity (E-E-A-T).
| Compound | Native MW | Native Quant Ion (m/z) | TFA-Derivative MW | TFA Quant Ion (m/z) | Mechanism |
| Aniline | 93 | 93 (M+) | 189 | 189, 92 | Loss of CF3 (69) |
| 4-Chloroaniline | 127 | 127 (M+) | 223 | 223, 126 | Isotope pattern Cl³⁵/Cl³⁷ |
| p-Toluidine | 107 | 106 (M-1) | 203 | 203, 134 | Tropylium ion formation |
Derivatization Pathway Diagram
Figure 2: Reaction pathway for the conversion of Aniline to its N-TFA derivative.
Method Validation Criteria (ICH Q2)
To ensure the method is trustworthy and self-validating, the following criteria must be met during validation:
-
Specificity: Inject the API alone (unspiked). Ensure no interference at the retention time of the aniline impurity (mass spectral purity check).
-
Linearity: 6-point calibration curve from LOQ to 150% of the specification limit (e.g., 0.1 ppm to 2.5 ppm). R² > 0.990 .
-
Sensitivity (LOQ): Signal-to-Noise (S/N) ratio ≥ 10:1. Typical LOQ for SIM mode is 0.05 ppm .
-
Accuracy (Recovery): Spike API samples at 50%, 100%, and 150% of the limit. Recovery must be 80–120% .
-
Troubleshooting: If recovery is low in Protocol A, switch to Protocol B (Derivatization) to eliminate matrix adsorption.
-
References
-
ICH. (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5][6] International Council for Harmonisation.[6] [Link]
-
Reddy, A. V. B., et al. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.[3][7] American Pharmaceutical Review. [Link]
-
Agilent Technologies. (2011).[8] Aniline Purity Analysis using GC-FID. Application Note 5991-0000EN. [Link]
-
U.S. EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.[9] SW-846. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. mdpi.com [mdpi.com]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Mastering Regioselectivity: A Senior Application Scientist's Guide to the N-Alkylation of Pyrazoles
Introduction: The Enduring Significance of N-Alkylated Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science. As a privileged scaffold, its derivatives exhibit a vast spectrum of biological activities, and are integral components of numerous FDA-approved drugs. The N-alkylation of the pyrazole ring is a fundamental and powerful transformation that allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can profoundly influence its biological activity and physical characteristics.[1] However, for asymmetrically substituted pyrazoles, the presence of two reactive nitrogen atoms introduces a significant synthetic challenge: controlling the regioselectivity of the alkylation reaction. The reaction can yield two distinct constitutional isomers, the N1- and N2-alkylated products, often in difficult-to-separate mixtures. This guide provides an in-depth exploration of the factors governing this regioselectivity and presents a curated selection of robust experimental protocols to empower researchers in the synthesis of N-alkylated pyrazoles with precision and confidence.
The Causality of Regioselectivity: A Mechanistic Perspective
The regiochemical outcome of pyrazole N-alkylation is not arbitrary; it is a predictable consequence of the interplay between steric hindrance, electronic effects, and the reaction conditions employed. Understanding these guiding principles is paramount to designing successful and selective transformations.
The deprotonation of the pyrazole N-H by a base generates a pyrazolate anion, which possesses two nucleophilic nitrogen centers. The subsequent alkylation can then occur at either the N1 or N2 position. The preferred site of attack is dictated by a delicate balance of the following factors:
-
Steric Hindrance: This is often the most dominant factor. Alkylation will preferentially occur at the less sterically encumbered nitrogen atom.[2] Therefore, bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent will favor alkylation at the more accessible nitrogen.[2][3]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.[2] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can enhance it.
-
Solvent Polarity: The choice of solvent plays a critical role in the solvation of the pyrazolate anion and the counter-ion of the base, which can in turn influence the regioselectivity. Polar aprotic solvents like DMF and DMSO are commonly employed and often favor the formation of a single regioisomer.[2] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[2] Interestingly, for certain substrates, switching from a less polar solvent like THF to a more polar one like DMSO can reverse the regioselectivity.[4]
-
Nature of the Base and Counter-ion: The choice of base is not merely for deprotonation; it can significantly influence the N1/N2 ratio. For instance, the use of K2CO3 in DMSO is a well-established method for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[2][5] In contrast, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.[2][6] The size and charge of the cation associated with the base can also play a role in directing the alkylation.[3]
Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.
A Comparative Overview of N-Alkylation Methodologies
A variety of methods have been developed for the N-alkylation of pyrazoles, each with its own set of advantages and limitations. The choice of method will depend on the specific substrate, the desired regioselectivity, and the available resources.
| Method | Description | Advantages | Disadvantages | Key References |
| Classical Base-Mediated Alkylation | Deprotonation with a base (e.g., K₂CO₃, NaH, Cs₂CO₃) followed by reaction with an alkyl halide. | Wide applicability, readily available reagents, straightforward procedure. | Often yields mixtures of regioisomers, may require harsh conditions. | [5],[2] |
| Phase-Transfer Catalysis (PTC) | Utilizes a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the pyrazolate anion in the solid/aqueous phase and the alkylating agent in the organic phase. | High yields, simplified work-up, can sometimes be performed without a solvent. | Catalyst may be required, regioselectivity can be variable. | [7] |
| Acid-Catalyzed Alkylation | Employs a Brønsted acid catalyst with trichloroacetimidates as electrophiles. | An alternative to methods requiring strong bases or high temperatures, often proceeds under mild conditions. | Requires the preparation of trichloroacetimidate electrophiles, may not be suitable for all substrates. | [8][9] |
| Enzymatic Alkylation | Utilizes engineered enzymes to achieve highly selective N-alkylation. | Unprecedented regioselectivity (>99%), can be performed under mild, environmentally friendly conditions. | Requires specialized enzymes, may have limited substrate scope, and can result in moderate to low yields. | [10],[11] |
Detailed Experimental Protocols
The following protocols are provided as a starting point for the N-alkylation of pyrazoles. As with any chemical reaction, optimization of the conditions may be necessary to achieve the desired outcome for a specific substrate.
Protocol 1: General Procedure for Base-Mediated N-Alkylation using Potassium Carbonate in DMSO
This method is particularly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[5]
Materials:
-
3-Substituted pyrazole (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Alkylating agent (e.g., alkyl halide, 1.1 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (2.0 equiv).
-
Add the alkylating agent (1.1 equiv) to the mixture.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for base-mediated N-alkylation of pyrazoles.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This method can provide higher regioselectivity, especially for bulkier alkylating agents, due to the formation of the pyrazolate anion in a less polar solvent.[1]
Materials:
-
Pyrazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 equiv).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Dissolve the pyrazole (1.0 equiv) in anhydrous THF in a separate flask and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This protocol offers a mild alternative to base-mediated alkylations.[8]
Materials:
-
Pyrazole (1.0 equiv)
-
Trichloroacetimidate electrophile (1.0 equiv)
-
Camphorsulfonic acid (CSA, 0.2 equiv)
-
Dry 1,2-Dichloroethane (DCE)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a round-bottom flask with the pyrazole (1.0 equiv), trichloroacetimidate (1.0 equiv), and CSA (0.2 equiv) under an argon atmosphere.
-
Add dry DCE to form a 0.25 M solution.
-
Stir the reaction at room temperature for 4 hours (or as determined by reaction monitoring).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
Even with well-established protocols, challenges can arise. Below is a guide to addressing common issues in pyrazole N-alkylation.
Caption: A logical workflow for troubleshooting common issues in pyrazole N-alkylation.
Low Yields:
-
Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous. The pyrazole starting material should be pure.
-
Reaction Conditions: The reaction temperature and time may need optimization. Monitor the reaction progress closely to avoid decomposition of products or starting materials.
-
Base Strength: If deprotonation is incomplete, a stronger base may be required.
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent follows the trend I > Br > Cl > OTs. If using a less reactive alkylating agent, consider switching to a more reactive one.[2]
Poor Regioselectivity:
-
Steric Control: To favor alkylation at the less hindered nitrogen, consider using a bulkier alkylating agent.[2]
-
Solvent Effects: Systematically screen different solvents. A change from a nonpolar to a polar aprotic solvent, or vice versa, can have a significant impact on the N1/N2 ratio.[4]
-
Base and Counter-ion: Experiment with different bases and their counter-ions. As mentioned, K₂CO₃ often favors N1-alkylation, while MgBr₂ can promote N2-alkylation.[2][5][6]
-
Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity.[2]
Conclusion
The N-alkylation of pyrazoles is a critical transformation in the synthesis of a wide range of functional molecules. While the challenge of regioselectivity is significant, a thorough understanding of the underlying mechanistic principles empowers the modern chemist to approach this reaction with a strategic mindset. By carefully considering the steric and electronic properties of the substrates and by judiciously selecting the reaction conditions, it is possible to achieve high yields and excellent control over the regiochemical outcome. The protocols and troubleshooting guide presented herein provide a solid foundation for researchers to confidently and successfully incorporate N-alkylated pyrazoles into their synthetic endeavors.
References
- Benchchem. (2025).
-
Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(10), 5554-5560. [Link]
-
Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3647-3652. [Link]
- Benchchem. (2025).
-
Fanourakis, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Huang, A., et al. (2017). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Walker, K. A., et al. (1996). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1, (21), 2657-2661. [Link]
-
Wills, M., et al. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters, 20(4), 1030-1033. [Link]
-
Vitale, C., et al. (2018). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 23(8), 1993. [Link]
-
Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(10), 5554-5560. [Link]
-
Wuts, P. G. M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[6][10][12]Triazolo[3][5]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334-6353. [Link]
-
ResearchGate. (2020). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. [Link]
-
Matos, J., et al. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Catalysis, 279(1), 1-11. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Figshare. (2022). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - The Journal of Organic Chemistry. [Link]
-
Fanourakis, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Hammer, S. C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3409. [Link]
-
Hammer, S. C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
- Benchchem. (2025).
-
Fanourakis, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Aniline Derivatives Synthesis
Welcome to the Technical Support Center for the synthesis of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to empower you to overcome hurdles in your synthetic workflows.
Troubleshooting Guide: Diagnosing and Resolving Common Synthesis Issues
Navigating the complexities of aniline derivative synthesis requires a logical approach to problem-solving. Low yields, incomplete conversion, and the formation of complex product mixtures are common issues that can often be traced back to a few key areas. This guide provides a systematic workflow to diagnose and address these challenges.
Initial Diagnosis: Low Yield or Incomplete Conversion
When a reaction performs poorly, the first step is to determine the fate of your starting materials. This fundamental diagnosis will guide your subsequent optimization efforts.
dot
Caption: A logical workflow to diagnose and solve common issues in aniline synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of aniline derivatives, providing explanations grounded in chemical principles.
Q1: My purified aniline derivative is discolored (yellow, brown, or black). What is the cause and how can I prevent this? A: Anilines are highly susceptible to aerial oxidation, which forms highly colored polymeric byproducts, often referred to as "aniline black".[1][2] This process is accelerated by exposure to air, light, and trace metal impurities.[1]
-
Preventative Measures:
-
Starting Material Purity: Purify the starting aniline, often by distillation under reduced pressure or steam distillation, immediately before use.[1][3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1][4]
-
Storage: Store purified anilines and their derivatives in a cool, dark place under an inert atmosphere.[1]
-
Q2: I'm observing significant tailing while purifying my basic aniline derivative by silica gel column chromatography. How can I improve the separation? A: Tailing is a classic sign of strong interaction between your basic aniline and the acidic silanol groups (Si-O-H) on the surface of the silica gel.[5] To mitigate this, you must neutralize these acidic sites.
-
Solution: Add a small amount of a basic modifier to your mobile phase. The most common and effective solution is to add 0.5-2% triethylamine (TEA) to the eluent mixture.[5] This neutralizes the active sites on the silica, allowing your compound to elute symmetrically. For highly sensitive compounds, switching to a neutral stationary phase like alumina may be beneficial.[5]
Q3: How do I choose the correct palladium ligand for a Buchwald-Hartwig amination reaction? A: Ligand choice is critical and depends heavily on the steric and electronic properties of your coupling partners. The ligand's primary roles are to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[6][7]
-
General Principle: Bulky, electron-rich phosphine ligands are generally preferred. They promote the formation of the active, monoligated Pd(0) species, which is essential for coupling sterically demanding substrates.[7][8]
-
Practical Guidance: A screening process is often necessary, but the table below provides a starting point for common substrate classes.
| Ligand | Typical Substrates & Applications | Reference(s) |
| XPhos, SPhos | General, highly active for a broad range of aryl chlorides and bromides. Good for sterically hindered substrates. | [9] |
| RuPhos | Particularly effective for coupling secondary amines. | [6] |
| BrettPhos | Excellent for coupling primary aliphatic amines and ammonia. | [6] |
| Josiphos | Used for the coupling of ammonia with aryl halides. | [10] |
| (±)-BINAP | Effective in specific applications, including aqueous-phase couplings under microwave conditions. | [11] |
Q4: What causes the formation of azoxy or azo compounds during the reduction of a nitroaromatic precursor, and how can I minimize them? A: These side products arise from the condensation of partially reduced intermediates, specifically nitrosobenzene and phenylhydroxylamine.[1] Their formation is favored under conditions of incomplete reduction.
-
Troubleshooting Steps:
-
Optimize Reducing Agent: Ensure the reducing agent is sufficiently active and used in the correct stoichiometry. For catalytic hydrogenation, ensure the catalyst is fresh and active.[1][2]
-
Control Reaction Temperature: Higher temperatures can sometimes promote the formation of these condensation byproducts. Experiment with a lower temperature range, ensuring the reaction still proceeds to completion.[1]
-
Q5: How can I prevent over-alkylation (N,N-dialkylation) when synthesizing a mono-N-alkylated aniline? A: Over-alkylation is a common challenge because the desired mono-N-alkylated aniline product is often more nucleophilic than the starting aniline.[1]
-
Control Strategies:
-
Stoichiometric Control: Use a large excess of the aniline relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1][12]
-
Reaction Temperature: Lowering the reaction temperature can improve selectivity, as the second alkylation may have a higher activation energy.[1][12]
-
Protecting Groups: For valuable substrates, temporarily protect the amine via acetylation. The resulting acetanilide has moderated reactivity, allowing for more controlled reactions. The acetyl group can be removed post-synthesis.[13][14]
-
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a generalized, self-validating procedure for the palladium-catalyzed C-N cross-coupling of an aryl bromide with a primary amine.
Objective: To synthesize a substituted N-arylaniline.
Materials:
-
Aryl bromide (1.0 eq)
-
Aniline derivative (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Anhydrous, degassed toluene
Experimental Workflow: dot
Caption: Standard workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).[15]
-
Inerting: Seal the tube with a septum. Evacuate the tube and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[15]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.[15]
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed.[2][15]
-
Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction with water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent.[15]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.[2][15]
References
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride. (2025, November 1). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Clark, J. (n.d.). The preparation of phenylamine (aniline). Chemguide. [Link]
-
van der Vight, M., Dros, A., Janssen, M., de Vries, J. G., & Reek, J. N. H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 10(47), 10969-10976. [Link]
-
Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. [Link]
-
Eckert, A. (2023). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry. [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. [Link]
- Synthesis method of aniline compound. (2011, September 14).
-
Aniline. (n.d.). Wikipedia. [Link]
-
Aniline is usually purified by. (n.d.). Allen. [Link]
-
Synthesis of Substituted Diphenylamines Under Phase Transfer Catalysis. (2006, August 21). Taylor & Francis Online. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). ProQuest. [Link]
-
Effect of solvent on the yield of aniline. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026, February 5). ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023, July 25). WUR eDepot. [Link]
-
Shen, Q., & Hartwig, J. F. (2007). Selective Palladium-Catalyzed Arylation of Ammonia: Synthesis of Anilines as Well as Symmetrical and Unsymmetrical Di- and Triarylamines. Journal of the American Chemical Society, 129(32), 9974-9975. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. [Link]
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. (2022, November 11). ACS Catalysis. [Link]
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (n.d.). ResearchGate. [Link]
- Process for the preparation of diphenylamine and derivatives thereof. (n.d.).
-
Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. (2026, March 5). MDPI. [Link]
-
Buchwald-Hartwig Amination Reaction Explained. (n.d.). Pearson. [Link]
-
The palladium-catalyzed synthesis of organic amines. (n.d.). DSpace@MIT. [Link]
- Method for the preparation of substituted derivatives of diphenyl amine. (n.d.).
-
Triphenylamine. (n.d.). Organic Syntheses. [Link]
-
Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (2025, May 28). ACS Publications. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). PMC. [Link]
-
Direct Aniline Formation with Benzene and Hydroxylamine. (2023, September 23). MDPI. [Link]
- Synthesis method of aniline compound. (n.d.).
-
Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. [Link]
-
93 questions with answers in ANILINE COMPOUNDS. (2009, May 7). ResearchGate. [Link]
-
Cross-coupling strategies for aniline synthesis. (n.d.). ResearchGate. [Link]
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Technical Support Center: Managing Exothermic Reactions in Large-Scale Synthesis of Chlorinated Heterocycles
Welcome to the Technical Support Center for the large-scale synthesis of chlorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing the significant exothermic risks associated with these critical reactions. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.
Section 1: Understanding and Mitigating Thermal Hazards
The synthesis of chlorinated heterocycles on a large scale often involves highly exothermic reactions that can pose significant safety risks if not properly controlled.[1][2] A runaway reaction, where the rate of heat generation exceeds the rate of heat removal, can lead to a rapid increase in temperature and pressure, potentially resulting in an explosion.[3][4][5] This section provides a foundational understanding of these hazards and the primary strategies for their mitigation.
FAQ 1: What are the primary thermal hazards associated with the large-scale synthesis of chlorinated heterocycles?
The primary thermal hazards stem from the exothermic nature of many chlorination reactions.[6] Key risks include:
-
Runaway Reactions: An uncontrolled increase in reaction rate leading to a rapid temperature and pressure rise.[7] This can be initiated by factors such as loss of cooling, improper reagent addition, or localized hot spots due to inadequate mixing.[8]
-
Gas Phase Explosions: The evolution of flammable gases, such as hydrogen chloride, in the presence of an oxidizing agent like chlorine can create an explosive atmosphere in the reactor headspace.[1]
-
Formation of Unstable Intermediates: Some chlorination reactions can produce unstable species, such as N-chloro compounds, which can decompose violently.[1]
-
Decomposition of Reactants or Products: At elevated temperatures, reactants, products, or intermediates may undergo exothermic decomposition, further accelerating a thermal runaway.
FAQ 2: What are the fundamental principles for controlling exothermic reactions?
The core principle of managing exothermic reactions is to ensure that the rate of heat removal always exceeds the rate of heat generation.[4][5] This is achieved through a multi-layered approach encompassing:
-
Controlled Reagent Addition: Adding the limiting reagent at a controlled rate ensures that the heat generated can be effectively managed by the cooling system.[9][10]
-
Effective Temperature Management: Maintaining a consistent and appropriate reaction temperature is crucial. This involves pre-cooling reactants, continuous temperature monitoring, and having a robust cooling system.[9]
-
Efficient Mixing: Good agitation prevents the formation of localized hot spots and ensures uniform temperature distribution throughout the reaction mass.[9]
-
Proper Equipment Selection and Design: The reactor and its associated cooling system must be appropriately sized and designed to handle the maximum potential heat output of the reaction.[11]
Section 2: Troubleshooting Guide for Common Scenarios
This section addresses specific problems that may arise during the large-scale synthesis of chlorinated heterocycles, providing actionable troubleshooting steps.
Scenario 1: Temperature Spike During Reagent Addition
Question: I'm observing a rapid and unexpected temperature increase while adding my chlorinating agent. What should I do, and how can I prevent this in the future?
Immediate Actions:
-
Stop the Addition: Immediately halt the addition of the chlorinating agent.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.
-
Emergency Cooling: If the temperature continues to rise, be prepared to implement emergency cooling measures, such as an ice bath or a pre-chilled quenching solution.[9]
-
Monitor Pressure: Keep a close watch on the reactor's pressure gauge.
Root Cause Analysis and Prevention:
| Potential Cause | Preventative Measures |
| Addition rate is too fast. | Reduce the addition rate of the chlorinating agent. A slower, controlled addition allows the cooling system to keep pace with the heat generation.[10] |
| Inadequate pre-cooling. | Ensure the reaction mixture is cooled to the target temperature before starting the addition.[9] |
| Poor mixing. | Increase the agitation speed to improve heat transfer and prevent the formation of localized hot spots.[9] |
| Incorrect reagent concentration. | Verify the concentration of your reagents. A higher than expected concentration will lead to a faster reaction and greater heat evolution. |
| Cooling system malfunction. | Regularly inspect and maintain your cooling system to ensure it is functioning correctly. |
Scenario 2: Reaction Fails to Initiate, Followed by a Sudden Exotherm
Question: My reaction showed no signs of initiation after adding a portion of the chlorinating agent, but then suddenly experienced a violent exotherm. What happened?
Explanation:
This dangerous situation, known as an "induction period," can occur when the reaction initiation is delayed. During this time, the unreacted chlorinating agent accumulates in the reactor. Once the reaction finally starts, the large amount of accumulated reagent reacts very quickly, leading to a massive and often uncontrollable release of heat.[1]
Prevention:
-
Ensure Proper Initiation: Confirm that all necessary catalysts or initiators are present and active before starting the reagent addition.
-
Small-Scale Test: Before proceeding with the large-scale reaction, perform a small-scale test to understand the initiation behavior and induction period.
-
Controlled Initial Addition: Add a small amount of the chlorinating agent and wait for a clear indication of reaction initiation (e.g., a slight, controlled temperature increase) before proceeding with the rest of the addition.
-
Monitor for Accumulation: Use in-situ monitoring techniques (e.g., IR, Raman spectroscopy) if available to track the concentration of the chlorinating agent and prevent its accumulation.
Scenario 3: Inadequate Cooling Capacity for the Scaled-Up Reaction
Question: My lab-scale reaction was well-controlled, but upon scaling up, my cooling system is struggling to maintain the target temperature. Why is this happening?
Explanation:
The ratio of heat transfer area to reactor volume decreases as the scale of the reaction increases. This means that heat removal becomes less efficient at a larger scale.[12] What was a manageable exotherm in a small flask can become a serious hazard in a large reactor.
Solutions:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to accurately measure the heat of reaction and determine the required cooling capacity.[12]
-
Reactor Selection: Choose a reactor with a high heat transfer area-to-volume ratio. Options include:
-
Jacketed Reactors: These have a cooling jacket surrounding the vessel.[13][14]
-
Reactors with Internal Cooling Coils: These provide additional heat transfer surface area directly within the reaction mixture.[13][14]
-
External Heat Exchangers: The reaction mixture is circulated through an external heat exchanger for cooling.[13][15]
-
-
Lower Reaction Temperature: Running the reaction at a lower temperature will reduce the rate of heat generation.
-
Semi-Batch Operation: Instead of adding all reactants at once, a semi-batch process with controlled addition of one or more reactants can limit the instantaneous heat release.
Visualizing Your Cooling Options
The choice of a cooling system is critical for managing exothermic reactions. The following decision tree can help guide your selection process.
Caption: Decision tree for selecting a reactor cooling system.
Section 3: Frequently Asked Questions (FAQs)
General Process Safety
FAQ 3: What are the key components of a comprehensive Reaction Safety Plan?
A written Reaction Safety Plan is essential for any large-scale synthesis.[9] It should include:
-
Reagent Information: Molar ratios, order of addition, and addition rates.
-
Temperature Control: Setpoints, acceptable ranges, and emergency cooling procedures.
-
Mixing Requirements: Agitation speed and monitoring for effectiveness.
-
Monitoring Parameters: What to monitor (temperature, pressure, etc.), how often, and the expected reaction profile.
-
Emergency Procedures: Detailed steps for quenching the reaction, emergency cooling, and reactor shutdown.[16][17][18]
-
Personal Protective Equipment (PPE): Specification of required PPE for each step of the process.
Solvent Selection
FAQ 4: How does solvent choice impact the safety of an exothermic chlorination reaction?
The solvent plays a crucial role beyond just dissolving the reactants.[19] Key considerations include:
-
Heat Capacity: A solvent with a high heat capacity can absorb more heat, providing a larger thermal buffer.
-
Boiling Point: A solvent with a boiling point well above the reaction temperature can help prevent a dangerous pressure buildup. However, a lower boiling solvent can sometimes be used for reflux cooling, where the evaporation and condensation of the solvent helps to remove heat.
-
Reactivity: The solvent should be inert to the reaction conditions and not participate in any hazardous side reactions.
-
Viscosity: A low-viscosity solvent can improve mixing and heat transfer.
-
Polarity: The polarity of the solvent can influence the reaction rate and selectivity.[20]
Emergency Preparedness
FAQ 5: What are the essential elements of an emergency shutdown procedure for an exothermic reaction?
In the event of a loss of control, a clear and practiced emergency shutdown procedure is vital.[16][17]
Caption: Workflow for an emergency shutdown of an exothermic reaction.
Key Steps in an Emergency Shutdown:
-
Stop All Reagent Feeds: Immediately cut off the supply of any reactants being added.
-
Activate Maximum Cooling: Turn on all available cooling systems to their highest capacity.
-
Initiate Emergency Cooling: If the temperature continues to rise, deploy pre-planned emergency cooling methods.
-
Prepare to Quench: If the reaction cannot be brought under control, be ready to add a quenching agent to stop the reaction. The choice of quenching agent should be determined during the process development phase.
-
Evacuate: If there is any risk of explosion or release of toxic materials, evacuate all personnel from the immediate area.
-
Notify Emergency Responders: Alert your facility's emergency response team.
By understanding the inherent risks and implementing robust control strategies, you can safely and successfully perform large-scale syntheses of chlorinated heterocycles. This guide provides a starting point for developing your own comprehensive safety protocols. Always consult with your institution's safety officers and conduct a thorough hazard analysis before beginning any new or scaled-up chemical process.
References
-
What Are The Best Methods For Cooling A Chemical Glass Reactor? - Achieve Chem. (2025, March 8). Retrieved from [Link]
-
Reactor Cooling System: Ensuring Safe and Efficient Operation. (n.d.). Retrieved from [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Retrieved from [Link]
-
Heat Exchangers in Chemical Reactors: Types and Functions - Jinzong Machinery. (2024, July 28). Retrieved from [Link]
-
Reactor Cooling. (n.d.). Retrieved from [Link]
-
SAFETY OF CHLORINATION REACTIONS - IChemE. (n.d.). Retrieved from [Link]
-
Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. (n.d.). Retrieved from [Link]
-
Guidelines for Laboratory Shutdown During Emergency Closures - Environmental Health and Safety - The University of Maryland, Baltimore. (n.d.). Retrieved from [Link]
-
Heating and Cooling Systems in Chemical reactor - Liuminex. (2025, October 9). Retrieved from [Link]
-
Reactor Cooling - Linde Gas Poland. (n.d.). Retrieved from [Link]
-
Thermal runaway - Wikipedia. (n.d.). Retrieved from [Link]
-
Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Practical approach to prediction and prevention of runaway reactions. (2022, November 1). Retrieved from [Link]
-
Heat Transfer and Process Scale-up - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013, October 31). Retrieved from [Link]
-
Chlorination safety - YouTube. (2024, June 7). Retrieved from [Link]
-
The heat transfer device of the reactor - TANGLIAN Chemistry. (2022, June 7). Retrieved from [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3). Retrieved from [Link]
-
Emergency Shutdown Guidelines - FIU Environmental Health and Safety. (2025, July 23). Retrieved from [Link]
-
how to prevent runaway reactions - EPA Archive. (n.d.). Retrieved from [Link]
-
The heats of chlorination of some hydrocarbons and their chloro‐derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]
-
How Chlorination Process Ensure Safe Drinking - Ion Exchange. (2025, April 17). Retrieved from [Link]
-
Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes - Farabi University. (n.d.). Retrieved from [Link]
-
Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors - Medium. (2024, January 1). Retrieved from [Link]
-
EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4 - Major Accident Hazards Bureau. (n.d.). Retrieved from [Link]
-
Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC. (n.d.). Retrieved from [Link]
-
Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. (2022, March 19). Retrieved from [Link]
-
Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T - PMC. (n.d.). Retrieved from [Link]
-
What Is The Role Of A Solvent In A Chemical Reaction? (2020, February 19). Retrieved from [Link]
-
Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents - PubMed. (n.d.). Retrieved from [Link]
-
4.7: Solvent Effects - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE. (n.d.). Retrieved from [Link]
-
Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3-one - University of Liverpool. (2016, April 13). Retrieved from [Link]
- Methods and reaction mixtures for controlling exothermic reactions - Google Patents. (n.d.).
-
Simulation of the Chlorination Process Safety Management System Based on System Dynamics Approach - ResearchGate. (2026, March 2). Retrieved from [Link]
-
Process Safety Management - Ohio.gov. (n.d.). Retrieved from [Link]
-
Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach - IJNRD. (n.d.). Retrieved from [Link]
-
Hazard evaluation for Chlorination and Amination reactions of fluorocytosine production process | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC. (n.d.). Retrieved from [Link]
-
Solvent Effects in Supramolecular Chemistry: Linear Free Energy Relationships for Common Intermolecular Interactions - ACS Publications. (2021, May 11). Retrieved from [Link]
-
Runaway reactions, case studies, lessons learned - ARIA. (n.d.). Retrieved from [Link]
-
Heterobenzyl Chlorides as Linchpins for C–H Arylation via Sequential C–H Chlorination/Cross-Electrophile Coupling - PMC. (2026, February 3). Retrieved from [Link]
-
Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. (2025, August 15). Retrieved from [Link]
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Technical Support Center: Recrystallization of Pyrazole Compounds
[1]
Topic: Solvent Selection & Process Optimization for Pyrazole Recrystallization Audience: Researchers, Medicinal Chemists, Process Engineers Version: 2.1 (Current)
Introduction: The Pyrazole Challenge
Recrystallizing pyrazole derivatives presents a unique set of physicochemical challenges. Unlike simple aromatics, pyrazoles are amphoteric, possessing both a pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen (hydrogen bond donor). This dual nature leads to:
-
High propensity for hydrogen bonding: Leading to strong crystal lattice energies or, conversely, high solubility in protic solvents.
-
Annular Tautomerism: The migration of the proton between nitrogens (
and ) can create mixtures of tautomers in solution, complicating nucleation. -
"Oiling Out": Many pyrazoles have moderate melting points (
). If the boiling point of the solvent exceeds the melting point of the solid, the compound often separates as a supercooled liquid (oil) rather than a crystal.[1][2]
This guide provides a structured, evidence-based approach to selecting solvents and troubleshooting these specific issues.
Module 1: Solvent Selection Strategy
Q1: Where do I start my solvent screening for a new pyrazole derivative?
Answer: Do not choose randomly. Pyrazoles generally follow a "like dissolves like" rule but with a dependency on hydrogen bonding capability. Start with Class 2 or Class 3 solvents (ICH guidelines) that span a range of polarities and H-bonding abilities.
Primary Screening Candidates:
| Solvent | Polarity (Dielectric | Role in Pyrazole Crystallization | Key Characteristic |
| Ethanol (EtOH) | 24.5 | First Choice | Excellent H-bond donor/acceptor match. Often yields polymorphs stable at RT. |
| Ethyl Acetate (EtOAc) | 6.0 | Primary Alternative | Good for less polar N-alkylated pyrazoles. Moderate boiling point ( |
| Isopropanol (IPA) | 17.9 | Optimizer | Lower solubility power than EtOH; promotes better recovery yield upon cooling. |
| Toluene | 2.4 | Specific Use | Best for highly lipophilic pyrazoles or removing non-polar impurities. |
| Acetonitrile (MeCN) | 37.5 | Polymorph Control | Polar aprotic. Useful when protic solvents cause solvolysis or unwanted tautomer stabilization. |
| Water | 80.1 | Anti-Solvent | rarely used alone; excellent anti-solvent for EtOH/MeOH systems. |
Q2: How do I determine the correct binary solvent system?
Answer: If single solvents fail (either too soluble or insoluble), use a binary system.[3] The "Standard Pyrazole Pairings" are:
-
Ethanol / Water: Dissolve in hot ethanol; add hot water until turbid; cool. (Best for polar pyrazoles).
-
Ethyl Acetate / Hexanes: Dissolve in minimal hot EtOAc; add hexanes. (Best for N-substituted, lipophilic pyrazoles).
Module 2: Experimental Workflow & Visualization
Standard Recrystallization Protocol
Step-by-Step Methodology:
-
Solubility Test: Place 50 mg of solid in a test tube. Add 0.5 mL solvent.
-
If dissolved at RT: Solvent is too strong (use as solvent A in binary system).
-
If insoluble at RT: Heat to boiling.
-
-
Dissolution: If the solid dissolves at boiling, this is a potential single solvent.
-
Nucleation Check: Remove from heat. Allow to cool to RT, then
. -
Observation:
-
Crystals form: Success.[3]
-
Oiling out: See Module 3.
-
No precipitate: Solvent too strong (evaporate or add anti-solvent).
-
Workflow Visualization
The following diagram illustrates the logical flow for selecting the solvent system based on solubility observations.
Figure 1: Logical workflow for initial solvent screening. Blue nodes indicate actions, yellow diamonds indicate decision points.
Module 3: Troubleshooting Common Failures
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptoms: The solution becomes cloudy, but instead of crystals, distinct droplets of oil form at the bottom or on the walls. Mechanism: The saturation temperature of the solute is higher than the "oiling out" temperature (LLPS boundary), often caused when the melting point of the solid (depressed by impurities) is lower than the boiling point of the solvent [1].[1][2]
Troubleshooting Protocol:
| Strategy | Technical Rationale | Procedure |
| 1. Lower the T_max | If | Switch to a lower boiling solvent (e.g., replace Toluene with DCM or EtOAc). |
| 2. Seeding | Bypasses the nucleation energy barrier, preventing supersaturation. | Add a seed crystal at |
| 3. Trituration | Removes surface impurities that depress MP. | Sonicate the oil in cold diethyl ether or pentane to induce solidification. |
| 4. Iso-Polar Substitution | Large polarity differences between solute and solvent drive LLPS. | Use a solvent closer in polarity to the pyrazole (e.g., switch from EtOH/Water to IPA). |
Issue 2: Impurity Retention (Co-crystallization)
Q3: My crystals look good, but NMR shows 5-10% impurity retention. Why?
Answer: Pyrazoles are excellent ligands. They can coordinate with metal ions or form H-bond networks with impurities (especially isomeric pyrazoles).
-
Solution: Use Acid-Base Swing Recrystallization .
-
Dissolve crude pyrazole in dilute HCl (forms water-soluble pyrazolium salt).
-
Filter off non-basic organic impurities.
-
Neutralize filtrate with
to precipitate the free base. -
Recrystallize the precipitate from EtOH [2].
-
Module 4: Advanced Optimization (Tautomerism)
Q4: How does solvent choice affect pyrazole tautomerism?
Answer:
Unsubstituted pyrazoles (
-
Non-polar solvents (CCl4, Toluene): Favor the formation of cyclic dimers or trimers via intermolecular H-bonds.
-
Polar Protic Solvents (Water, MeOH): The solvent acts as an H-bond donor/acceptor, breaking pyrazole-pyrazole dimers and favoring catemeric chains [3].
Impact on Process: If you are observing batch-to-batch variation in melting point or dissolution rate, you are likely isolating different tautomeric polymorphs. Standardize your solvent water content (e.g., use anhydrous EtOH vs. 95% EtOH) to lock the polymorph.
Decision Tree: Handling Oiling Out
Figure 2: Troubleshooting logic for "Oiling Out" phenomena during pyrazole purification.
References
-
University of Wisconsin-Madison. (n.d.). Recrystallization Troubleshooting: Oiling Out. Department of Chemistry. [Link]
-
Alkorta, I., et al. (2022).[4] Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Encyclopedia. [Link]
-
Organic Syntheses. (2011). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Org. Synth. 2011, 88, 33-41. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Aniline Derivative Purity Analysis: HPLC vs. GC-MS
Aniline and its substituted derivatives are foundational intermediates in pharmaceutical synthesis, routinely utilized in the production of active pharmaceutical ingredients (APIs) such as paracetamol, local anesthetics, and various kinase inhibitors. However, due to their potential genotoxicity and environmental persistence, stringent purity analysis is non-negotiable.
As an application scientist, the decision between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is rarely arbitrary. It is strictly dictated by the physicochemical properties of the specific derivative—namely its polarity, thermal stability, and volatility. This guide objectively compares both platforms, providing mechanistic insights and self-validating experimental protocols to ensure absolute scientific integrity in your purity assays.
Mechanistic Insights: The Causality of Technique Selection
HPLC: Mastering the Ionization State
HPLC coupled with UV/Vis, Photodiode Array (PDA), or MS is the dominant technique for non-volatile, highly polar, or thermally labile aniline derivatives 1. The core challenge in reverse-phase HPLC (RP-HPLC) of anilines is their basic nature (typical pKa around 4.6). If the mobile phase pH is not strictly controlled, the analyte exists in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanol groups on the silica stationary phase.
Causality in Method Design: To achieve sharp peaks, we must force the aniline into a single ionization state. Using an acidic buffer (e.g., pH 3.0) fully protonates the amine into a cationic anilinium species 2. While this reduces intrinsic retention on a standard C18 column, employing highly end-capped or polar-embedded stationary phases yields excellent peak symmetry and resolution. Furthermore, HPLC avoids the thermal degradation risks inherent to GC injection ports, making it ideal for direct analysis without derivatization 3.
GC-MS: The Power of Volatility and Derivatization
GC-MS offers unparalleled resolution and sensitivity for volatile and semi-volatile anilines, leveraging electron ionization (EI) for definitive library matching. However, primary and secondary anilines readily form hydrogen bonds, causing poor volatility and adsorption in the GC inlet.
Causality in Method Design: To mitigate this, we employ chemical derivatization. Reagents like acetic anhydride convert the polar amine into an amide 4. This masks the hydrogen-donating capability, drastically reducing polarity, lowering the boiling point, and yielding sharp, symmetrical peaks while generating characteristic mass fragments (e.g., [M−CH2CO]+) for Selective Ion Monitoring (SIM).
Workflow Decision Matrix
Decision logic for selecting HPLC vs. GC-MS for aniline derivative analysis.
Comparative Performance Data
When evaluating these techniques for trace impurity profiling (e.g., screening for genotoxic chloroanilines), performance metrics dictate the choice. The following table synthesizes quantitative data comparing standard RP-HPLC and GC-MS methodologies 5.
| Parameter | RP-HPLC-UV/PDA | GC-MS (Single Quadrupole) | GC-MS/MS (Tandem) | LC-MS/MS |
| Analyte Suitability | Non-volatile, polar, thermally labile | Volatile, thermally stable | Volatile, trace impurities | Broad, including trace polar |
| Sample Prep | Direct injection or SPE | LLE + Derivatization | LLE + Derivatization | Direct injection or SPE |
| Typical LOD | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL | < 0.001 µg/mL | < 0.005 µg/mL |
| Resolution | Moderate to High | Very High (Capillary) | Very High (Capillary) | High |
| Analysis Time | 10 - 25 mins | 15 - 30 mins | 15 - 30 mins | 5 - 15 mins |
| Structural ID | Retention time, UV spectra | EI Mass Spectra Library | MRM Transitions | MRM Transitions |
Note: LC-MS/MS is highly efficient but may exhibit significantly lower ion yields for specific isomers like ortho-chloroaniline compared to GC-MS/MS.
Self-Validating Experimental Protocols
A robust analytical protocol must be self-validating—meaning the system inherently proves its own reliability during the run.
Protocol 1: RP-HPLC Purity Analysis of Thermally Labile Anilines
Self-Validation Mechanism: System Suitability Testing (SST) using a critical resolution pair.
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.02 M KH2PO4, pH adjusted to 3.0 with phosphoric acid) and Mobile Phase B (100% Acetonitrile, HPLC grade). The acidic pH ensures complete protonation of the aniline derivatives.
-
Standard Preparation: Dissolve the API and known aniline impurities in a diluent (e.g., 80:20 Water:Acetonitrile) to a concentration of 100 µg/mL.
-
System Suitability (The Self-Validation Step): Inject a resolution mixture containing the target aniline and its closest eluting structural isomer (e.g., 3-chloroaniline and 4-chloroaniline). The batch is only valid if the resolution factor (
) is and the tailing factor is . -
Chromatographic Run: Use an end-capped C18 column (250 mm x 4.6 mm, 5 µm) at 30°C. Run a gradient from 10% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor via PDA at the isosbestic point or
(typically 230-254 nm). Assess peak purity using the PDA spectral mathematical algorithms to ensure no co-eluting hidden impurities.
Protocol 2: GC-MS Analysis with In-Situ Derivatization for Trace Volatile Anilines
Self-Validation Mechanism: Isotope-labeled Internal Standard (IS) to continuously monitor extraction recovery and derivatization efficiency 6.
-
Sample Alkalinization: To 1.0 mL of the aqueous sample, add 100 µL of 1 M sodium carbonate buffer to adjust the pH to >11. Causality: This deprotonates the anilines, driving them into the neutral state required for organic extraction.
-
Internal Standard Addition (The Self-Validation Step): Spike the sample with 10 µL of Aniline-d5 (10 µg/mL). Any loss during extraction or incomplete derivatization will equally affect the target and the IS, allowing for accurate ratio-based quantification.
-
In-Situ Derivatization: Add 200 µL of acetic anhydride. Vortex vigorously for 1 minute. The acetic anhydride reacts with the primary amines to form acetanilides, drastically improving volatility.
-
Liquid-Liquid Extraction (LLE): Add 3 mL of Ethyl Acetate (EA). Shake for 3 minutes and allow phase separation. Transfer the upper organic layer to a clean vial.
-
Concentration: Dry the extract under a gentle stream of nitrogen at 38°C to avoid volatilization losses. Reconstitute in 100 µL of EA.
-
GC-MS Analysis: Inject 1 µL in splitless mode (Injector at 250°C). Use a 5% phenyl-methylpolysiloxane capillary column. Program the oven from 60°C (hold 1 min) to 280°C at 10°C/min. Operate the MS in SIM mode targeting the[M−CH2CO]+ characteristic ions.
Self-validating GC-MS sample preparation workflow with in-situ derivatization.
Conclusion
The selection between HPLC and GC-MS for aniline derivative purity analysis hinges entirely on the physicochemical constraints of the analyte. HPLC remains the workhorse for thermally labile APIs, relying heavily on pH manipulation and advanced stationary phases to overcome the basicity of the amine group. Conversely, GC-MS, particularly when coupled with robust in-situ derivatization and isotopic internal standards, provides unmatched sensitivity and definitive structural confirmation for volatile genotoxic impurities. A senior analyst does not view these as competing techniques, but as complementary tools within a comprehensive quality control strategy.
References
-
University of DBKM. "Analysis and Control of Aromatic Pharmaceutical Preparations." Univ-dbkm.dz.[Link]
-
Park, G., et al. "GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products." Chemosensors 13, no. 3 (2025): 94. MDPI. [Link]
-
Dorgerloh, U., et al. "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater." Taylor & Francis (2021).[Link]
Sources
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- 2. moodle.univ-dbkm.dz [moodle.univ-dbkm.dz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Kinase Selectivity: A Comparative SAR Guide to Pyrazole-Based JAK Inhibitors
The pyrazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its ability to act as both a hydrogen bond donor and acceptor makes it an ideal pharmacophore for anchoring into the hinge region of the kinase domain[1]. This guide provides a comparative analysis of the Structure-Activity Relationship (SAR) of pyrazole-based Janus Kinase (JAK) inhibitors—specifically Ruxolitinib and Baricitinib—against the pyrrolopyrimidine-based alternative, Tofacitinib. We will explore how specific structural modifications dictate kinase selectivity and provide a self-validating experimental workflow for evaluating these compounds.
Section 1: The Mechanistic Role of the Pyrazole Core
In the ATP-binding pocket of JAK enzymes, the active conformation (DFG-in state) presents a highly conserved hinge region. The pyrazole ring of inhibitors like Ruxolitinib mimics the adenine ring of ATP[1]. The causality of this interaction is fundamental: the N1 and N2 atoms of the pyrazole form critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues (e.g., Leu959 in JAK1). This anchoring mechanism allows the rest of the molecule to project into the solvent-exposed and selectivity pockets of the kinase[1].
Caption: The JAK-STAT signaling pathway and targeted intervention by pyrazole-based inhibitors.
Section 2: Comparative SAR and Selectivity Profiles
While the pyrazole core anchors the molecule, the substituents at the N1 or C3/C4 positions dictate the selectivity profile across the JAK family (JAK1, JAK2, JAK3, TYK2)[2].
-
Ruxolitinib (Pyrazole-based): Features a cyclopentyl-propanenitrile group attached to the pyrazole. This hydrophobic extension perfectly occupies the selectivity pocket of JAK1 and JAK2, leading to potent dual inhibition (IC50 ~3 nM) while exhibiting significantly lower affinity for JAK3 (IC50 ~430 nM)[1].
-
Baricitinib (Pyrazole-based): Replaces the cyclopentyl group with an azetidinyl-ethanesulfonyl-acetonitrile moiety. This modification alters the electrostatic interactions within the solvent-exposed region, maintaining JAK1/JAK2 potency but shifting the pharmacokinetic profile and cellular selectivity slightly compared to Ruxolitinib[3].
-
Tofacitinib (Pyrrolopyrimidine-based): Utilizes a pyrrolopyrimidine core instead of a pure pyrazole. This subtle shift in the hinge-binding vector, combined with a piperidine-derived side chain, confers a strong affinity for JAK3 and JAK1, while reducing its potency against JAK2[2].
Table 1: Comparative Biochemical Selectivity (IC50 in nM)
| Inhibitor | Core Scaffold | JAK1 IC50 | JAK2 IC50 | JAK3 IC50 | TYK2 IC50 | Primary Target |
| Ruxolitinib | Pyrazole | 3.3 | 2.8 | 428 | 19 | JAK1 / JAK2 |
| Baricitinib | Pyrazole | 5.9 | 5.7 | >400 | 53 | JAK1 / JAK2 |
| Tofacitinib | Pyrrolopyrimidine | 3.2 | 4.1 | 1.6 | 34 | JAK1 / JAK3 |
(Data synthesized from biochemical kinase assays[2],[3],[1])
Section 3: Experimental Validation: The ADP-Glo™ Kinase Assay
To objectively compare the performance of these inhibitors, a robust, self-validating biochemical assay is required. We utilize the 4 because it measures ADP production rather than ATP depletion. This allows for high initial ATP concentrations (up to 1 mM) that accurately mimic the cellular environment—a critical factor for evaluating ATP-competitive inhibitors[4],[5].
Caption: Step-by-step workflow of the ADP-Glo™ Kinase Assay for measuring inhibitor potency.
Step-by-Step Methodology:
Causality Check: This two-step protocol ensures that background ATP is completely eliminated before the newly generated ADP is converted back to ATP for luminescent detection, creating an exceptionally high signal-to-background ratio[4].
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT). Prepare serial dilutions of the pyrazole inhibitors (Ruxolitinib, Baricitinib) from 10 µM down to 0.1 nM in DMSO (final DMSO concentration in assay <1%).
-
Kinase Reaction Setup: In a 384-well plate, combine 2 µL of the target kinase (e.g., purified JAK1 or JAK2) with 1 µL of the inhibitor dilution. Incubate for 15 minutes at room temperature to allow for compound binding[4].
-
Reaction Initiation: Add 2 µL of an ATP/Substrate mix (ATP concentration set to the Km of the specific JAK isoform, typically 50-100 µM, along with the appropriate peptide substrate). Incubate for 60 minutes at room temperature[4].
-
ATP Depletion (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unreacted ATP. Incubate for 40 minutes at room temperature[4].
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent. This simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin to generate light. Incubate for 30–60 minutes[4].
-
Data Acquisition & Analysis: Read the luminescence using a microplate reader. Plot the Relative Light Units (RLU) against the log of the inhibitor concentration to calculate the IC50 values using non-linear regression.
Section 4: Cellular Pharmacodynamic Profiling
Biochemical IC50 values do not always translate directly to cellular efficacy due to membrane permeability and intracellular ATP competition. To validate the SAR findings, a whole-blood cytokine stimulation assay is recommended[3]. For instance, stimulating Peripheral Blood Mononuclear Cells (PBMCs) with IL-6 (which signals through JAK1/JAK2) and measuring the downstream phosphorylation of STAT3 (pSTAT3) via flow cytometry provides a definitive, physiological readout of the pyrazole inhibitor's target engagement[3].
References
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313." Promega.com. 4
-
BenchChem. "Comparative Analysis of JAK Inhibitor Selectivity." Benchchem.com. 2
-
Traves, P. G., et al. "JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib." Annals of the Rheumatic Diseases (via NIH.gov). 3
-
Farcas, M., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Pharmaceuticals (via Semantic Scholar). 1
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. journals.sagepub.com [journals.sagepub.com]
comparative analysis of synthetic routes to substituted pyrazoles
Comparative Analysis of Synthetic Routes to Substituted Pyrazoles: Efficacy, Regioselectivity, and Protocols
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous blockbuster therapeutics, including celecoxib (COX-2 inhibitor) and ruxolitinib (JAK inhibitor). Historically, the synthesis of substituted pyrazoles relied heavily on classical condensation methods. However, the modern drug discovery demand for highly functionalized, unsymmetrical pyrazoles has exposed the limitations of these classical routes—most notably, poor regioselectivity.
As an application scientist, selecting the correct synthetic pathway requires balancing atom economy, regiochemical control, and functional group tolerance. This guide provides an objective, data-driven comparison of three primary synthetic methodologies: the classical Knorr synthesis, 1,3-dipolar cycloadditions, and late-stage transition-metal-catalyzed C–H functionalization.
The Classical Knorr Pyrazole Synthesis
Mechanistic Causality & Regioselectivity Challenges The Knorr synthesis remains the foundational method for pyrazole construction, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative [1]. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
While highly efficient and scalable for symmetrical 1,3-dicarbonyls, a significant challenge arises when employing unsymmetrical dicarbonyls with substituted hydrazines (e.g., methylhydrazine). The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a thermodynamic mixture of two regioisomers (the 1,3,5- and 1,4,5-substituted pyrazoles) [1]. Although researchers occasionally use fluorinated solvents like hexafluoroisopropanol (HFIP) to bias the pathway via hydrogen bonding, achieving >95:5 regioselectivity remains difficult without extensive optimization.
Self-Validating Protocol: Standard Knorr Synthesis
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv, 10 mmol) in ethanol (20 mL).
-
Addition: Cool the solution to 0 °C. Slowly add the substituted hydrazine (1.1 equiv, 11 mmol) dropwise. Causality: Dropwise addition at low temperatures controls the highly exothermic hydrazone formation and minimizes oligomerization.
-
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the dicarbonyl is consumed.
-
Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Validation: Purify via silica gel chromatography. To validate the outcome, determine the regioisomer ratio using ¹H NMR. The chemical shift of the C4-H proton and 2D NOESY NMR cross-peaks between the N-substituent and the adjacent C3 or C5 group will unambiguously confirm the regiochemistry.
1,3-Dipolar Cycloaddition (The Regioselective Approach)
Mechanistic Causality & Regioselectivity Control To overcome the regiochemical ambiguity of condensation chemistry, 1,3-dipolar cycloadditions utilize a concerted [3+2] mechanism. A highly effective strategy involves the in situ generation of a nitrile imine (a 1,3-dipole) from a hydrazonoyl chloride via dehydrohalogenation with a mild base like triethylamine [2].
When reacted with a terminal alkyne or nitroalkene (the dipolarophile), the frontier molecular orbital (FMO) interactions dictate a highly ordered transition state [3]. Because the bond formation is concerted, this pathway inherently favors the formation of a single regioisomer (typically the 1,3,5-trisubstituted pyrazole), entirely bypassing the thermodynamic mixtures seen in the Knorr synthesis [2].
Self-Validating Protocol: Nitrile Imine Cycloaddition
-
Dipole Generation: In a dry Schlenk flask under N₂, dissolve the hydrazonoyl chloride (1.0 equiv, 5 mmol) and the terminal alkyne (1.2 equiv, 6 mmol) in anhydrous THF (15 mL).
-
Cycloaddition: Add triethylamine (1.5 equiv, 7.5 mmol) dropwise at room temperature. Causality: The immediate formation of a white triethylamine hydrochloride precipitate visually validates the successful in situ generation of the reactive nitrile imine.
-
Reaction: Stir the suspension at room temperature (or heat to 60 °C depending on the steric bulk of the alkyne) for 6–12 hours.
-
Work-up: Filter the mixture through a Celite pad to remove the salt byproduct, then concentrate the filtrate.
-
Validation: The crude ¹H NMR will typically show a single set of pyrazole peaks, validating complete regioselectivity. Purify via recrystallization from hot ethanol to obtain the analytically pure regioisomer.
Transition-Metal-Catalyzed C–H Functionalization
Mechanistic Causality & Atom Economy Traditional cross-coupling requires pre-halogenated pyrazoles, which adds synthetic steps and reduces atom economy. Conversely, transition-metal-catalyzed direct C–H functionalization allows for the late-stage decoration of the pyrazole core [4].
The inherent electronic properties of the pyrazole ring dictate its reactivity: the C-4 position is the most nucleophilic (favoring electrophilic palladation for C-4 arylation), while the C-5 proton is the most acidic due to its proximity to the sp³ hybridized nitrogen (favoring base-assisted deprotonation or directed metalation) [4]. By tuning the transition metal catalyst (e.g., Pd(OAc)₂ vs. Ru complexes), researchers can achieve precise, single-step functionalization of complex APIs.
Self-Validating Protocol: Pd-Catalyzed C-4 Arylation
-
Setup: In a sealed tube, combine the 1-substituted pyrazole (1.0 equiv, 0.5 mmol), aryl iodide (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv, 1.0 mmol). Causality: Ag₂CO₃ acts as both a base to neutralize the generated HI and an oxidant to regenerate the active Pd(II) species.
-
Solvent: Add anhydrous DMF (3 mL) and purge the vessel with argon for 5 minutes to prevent catalyst degradation.
-
Reaction: Heat the sealed tube to 110 °C for 16 hours.
-
Work-up: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica to remove metal residues. Wash the organic layer with water (3x) to remove the DMF.
-
Validation: Isolate via column chromatography. Confirm successful C-4 substitution by the disappearance of the characteristic C4-H multiplet in the ¹H NMR spectrum, leaving distinct singlets for the C3-H and C5-H protons.
Quantitative Data Presentation
The following table summarizes the performance metrics of each synthetic route to guide experimental design:
| Synthetic Route | Typical Yields | Regioselectivity | Substrate Scope | Environmental / Atom Economy |
| Knorr Synthesis | 70–95% | Poor to Moderate (Mixtures common with unsymmetrical dicarbonyls) | Broad (Limited primarily by dicarbonyl availability) | High (Water is the primary byproduct) |
| 1,3-Dipolar Cycloaddition | 65–90% | Excellent (>99:1 for terminal alkynes) | Excellent (Tolerates complex alkynes/alkenes) | Moderate (Generates stoichiometric salt waste) |
| C–H Functionalization | 50–85% | Excellent (Catalyst and directing-group dependent) | Good (Ideal for late-stage functionalization of APIs) | High (Avoids pre-halogenation steps) |
Visualizations
Decision matrix for selecting the optimal pyrazole synthetic route based on target structure.
Mechanistic workflow of 1,3-dipolar cycloaddition ensuring complete regioselectivity.
References
-
BenchChem Technical Support Team. "A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher." BenchChem, 2025. 1
-
"Highly Regioselective Synthesis of Pyrazole Derivatives Using a 1,3-Dipolar Cycloaddition Approach." Thieme Connect, 2015. 2
-
"A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes." Organic & Biomolecular Chemistry (RSC Publishing). 3
-
Kang, E., Kim, H. T., & Joo, J. M. "Transition-metal-catalyzed C-H functionalization of pyrazoles." Organic & Biomolecular Chemistry, 2020. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide to Assessing the Purity of 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
The following guide provides an in-depth technical assessment of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline , a critical heterocyclic building block likely utilized in the synthesis of kinase inhibitors (e.g., B-Raf or JAK inhibitors). This guide compares analytical methodologies to ensure the material meets the stringent specifications required for late-stage pharmaceutical intermediates.
Executive Summary
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a bifunctional intermediate characterized by an electron-rich aniline moiety and a steric-demanding pyrazole ring.[1] Its purity is paramount because the aniline amine is typically the nucleophile in subsequent coupling reactions (e.g., urea formation or amide coupling).[1] Impurities such as unreduced nitro precursors or regioisomers can act as chain terminators or form difficult-to-remove side products.[1]
This guide compares three distinct analytical approaches—RP-HPLC-UV , UHPLC-MS , and qNMR —to provide a holistic purity assessment strategy.[1]
Chemical Identity[1][2][3][4][5][6][7][8]
-
Systematic Name: 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline[1]
-
Molecular Formula: C
H ClN [1] -
Molecular Weight: 207.66 g/mol [1]
-
Core Structure: Aniline core with ortho-chloro and para-(4-methylpyrazole) substitution.[1]
Part 1: Synthesis-Driven Impurity Profiling
To accurately assess purity, one must first understand the genesis of potential impurities.[1] The synthesis typically follows a two-step sequence: S
Synthesis Pathway & Impurity Origin[1]
-
Step 1 (S
Ar): 3-chloro-4-fluoronitrobenzene + 4-methylpyrazole 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)nitrobenzene.[1] -
Step 2 (Reduction): Nitro intermediate
Final Aniline (via H /Pd-C or Fe/NH Cl).[1]
Critical Impurities List
-
Impurity A (Starting Material): 3-chloro-4-fluoronitrobenzene.[1][2][3][4][5] (Potential genotoxin; must be controlled).[1]
-
Impurity B (Reagent): 4-methylpyrazole.[1][6][2][4][5] (High response factor in MS, low in UV).[1]
-
Impurity C (Intermediate): 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)nitrobenzene.[1] (Incomplete reduction).
-
Impurity D (Regioisomer): 3-chloro-4-(3-methyl-1H-pyrazol-1-yl)aniline.[1] (Unlikely if 4-methylpyrazole is pure, but possible if 3-methyl isomer is present in reagent).[1]
-
Impurity E (Dimer): Azo or hydrazo dimers formed during incomplete or aggressive reduction.[1]
Caption: Synthesis pathway highlighting the origin of critical impurities (A, B, C, E).
Part 2: Comparative Analytical Methodologies
Method 1: RP-HPLC-UV (The QC Workhorse)
Best For: Routine batch release, quantification of known impurities (A & C).[1] Principle: Uses a C18 stationary phase with gradient elution. The UV detection at 254 nm captures the aromatic aniline and nitro-intermediate efficiently.[1]
-
Pros: High precision, robust, standard in GMP environments.
-
Cons: Cannot detect non-chromophoric impurities (like inorganic salts) or identify unknown peaks without MS.
Method 2: UHPLC-MS/MS (The Troubleshooter)
Best For: Trace analysis (genotoxins), identifying unknown peaks, and confirming molecular weight.[1]
Principle: Electrospray Ionization (ESI+) allows detection of the protonated parent ion
-
Pros: Extreme sensitivity (ppm level), structural elucidation.[1]
-
Cons: Response factors vary wildly; not quantitative without specific standards.[1]
Method 3: qNMR (The Absolute Truth)
Best For: Determining absolute weight-percent (w/w%) purity and assaying residual solvents.[1]
Principle: Internal standard method using
-
Pros: No reference standard of the analyte required; detects residual solvents/water.[1]
-
Cons: Lower sensitivity (LOD ~0.1%); requires large sample mass (~10-20 mg).[1]
Comparison Summary
| Feature | RP-HPLC-UV | UHPLC-MS | qNMR |
| Primary Use | Purity (Area %) | ID & Trace Impurities | Assay (w/w %) |
| Sensitivity | High (0.05%) | Ultra-High (<0.01%) | Moderate (0.5%) |
| Speed | 15-30 min | 5-10 min | 10-60 min |
| Cost | Low | High | Medium |
Part 3: Recommended Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This method separates the hydrophobic nitro-intermediate from the more polar aniline.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (primary) and 220 nm (secondary).[1]
-
Gradient Program:
System Suitability Criteria:
-
Resolution (
): > 2.0 between Target Aniline and Impurity C (Nitro precursor). -
Tailing Factor (
): 0.8 – 1.5 for the main peak.[1] -
RSD (n=5): < 2.0% for peak area of the main peak.[1]
Quantitative NMR (qNMR) Protocol
To establish the "Gold Standard" purity value.
-
Solvent: DMSO-
(Solubilizes both the organic compound and most salts).[1] -
Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or 1,3,5-Trimethoxybenzene.[1]
-
Relaxation Delay (
): seconds (Critical for full relaxation of protons).[1] -
Scans: 16 or 32.
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity of IS.[1][6][2][7][3][4][8][9]
Part 4: Analytical Workflow Diagram
The following logic flow ensures a self-validating purity assessment system.
Caption: Logical workflow for assessing and validating the purity of the target intermediate.
References
-
BenchChem. (n.d.).[1] 3-chloro-4-(1H-pyrazol-1-yl)aniline Technical Guide. (Provides synthesis and property data for the close analog, applicable to the methyl derivative). Link
-
MDPI. (2024).[1] 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline Synthesis. (Details the reactivity of 4-methylpyrazole in S
Ar reactions). Link -
Sigma-Aldrich. (n.d.).[1] 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride Product Page. (Reference for handling similar halogenated heterocyclic anilines). Link
-
U.S. EPA. (1995).[1] Analytical Procedures for Aniline and Selected Derivatives in Wastewater. (Standard protocols for aniline extraction and GC/HPLC analysis). Link
-
Agilent Technologies. (2019).[1][8] Determination of Primary Aromatic Amines by LC/MS/MS. (Advanced detection methods for trace aniline impurities). Link
Sources
- 1. turkjps.org [turkjps.org]
- 2. equationchemical.com [equationchemical.com]
- 3. 丸善薬品産業(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]
- 4. royalindustries.net [royalindustries.net]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
- 8. agilent.com [agilent.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Spectral Data Comparison for Isomers of Chloro-Methyl-Pyrazolyl-Aniline: A Guide to Regioisomer Differentiation
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the synthetic and analytical challenges posed by pyrazole-containing heterocycles. The chloro-methyl-pyrazolyl-aniline scaffold—specifically derivatives like 3-chloro-4-(methyl-1H-pyrazol-1-yl)aniline—is a privileged building block often utilized as a hinge-binding motif in kinase inhibitors.
However, the synthesis of these compounds via the condensation of aryl hydrazines with 1,3-dicarbonyl equivalents inevitably yields an intractable mixture of two regioisomers: the 3-methyl-1H-pyrazol-1-yl (Isomer A) and the 5-methyl-1H-pyrazol-1-yl (Isomer B) derivatives[1]. Because these isomers exhibit vastly different steric profiles and binding affinities in biological targets, unambiguous structural assignment is critical.
This guide provides an objective, data-driven comparison of these isomers, detailing the causality behind their spectral differences and outlining self-validating protocols for their isolation and characterization.
Part 1: Structural Causality & Regioisomerism
The differentiation of Isomer A and Isomer B relies on understanding the spatial and electronic causality within the molecules.
The Steric Shielding Effect:
In Isomer B (5-methyl), the methyl group is positioned immediately adjacent to the C–N pivot bond that connects the pyrazole and aniline rings. This creates a severe steric clash with the ortho-substituents of the aniline core (the 3-chloro group and the 5-proton). To minimize steric strain, the molecule adopts an orthogonal conformation, twisting the pyrazole ring out of the aniline plane. Consequently, the 5-methyl protons are forced directly into the anisotropic shielding cone of the aniline's π-system. This causes a pronounced upfield shift in the
Absolute Spatial Validation:
While 1D NMR chemical shifts provide strong circumstantial evidence, they are relative. To establish a self-validating proof of structure, 2D NMR techniques such as
Part 2: Experimental Workflow
The logical relationship between synthesis, separation, and spectral validation is mapped below.
Figure 1: Workflow for synthesis, separation, and spectral validation of pyrazole regioisomers.
Part 3: Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls at every step.
Protocol 1: Chromatographic Separation (Prep-HPLC)
-
Sample Preparation: Dissolve the crude regioisomer mixture in a 1:1 mixture of Acetonitrile/Water (0.1% Formic Acid) to a concentration of 50 mg/mL.
-
Method Development: Inject 10 µL onto an analytical C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm). Run an isocratic gradient of 45% Acetonitrile in Water (0.1% Formic Acid) to establish baseline resolution (
). The less sterically hindered Isomer A typically elutes first. -
Scale-Up & Collection: Transfer the method to a Prep-HPLC system. Collect fractions based on UV triggering at 254 nm. Lyophilize the fractions to obtain pure Isomer A and Isomer B.
Protocol 2: NMR Acquisition ( H, C, NOESY, HMBC)
Self-Validation Check: Tetramethylsilane (TMS) is used as an internal standard (
-
Sample Prep: Dissolve 15 mg of each pure isomer in 0.6 mL of CDCl
containing 0.03% v/v TMS. -
1D Acquisition: Acquire
H NMR (400 MHz, 16 scans) and C NMR (100 MHz, 512 scans) at 298 K. Ensure the relaxation delay ( ) is at least 2 seconds for accurate integration. -
2D Acquisition: Acquire
H- H NOESY with a mixing time of 400 ms (optimized for small molecule cross-relaxation). Acquire H- C HMBC optimized for long-range couplings ( Hz)[2].
Protocol 3: LC-MS/MS Fragmentation
Self-Validation Check: A blank injection and a known reference standard of 3-chloroaniline are run prior to the samples to validate mass accuracy and establish baseline noise.
-
Infusion: Dilute samples to 1 µg/mL in Methanol. Inject via direct infusion into an ESI-QqQ mass spectrometer operating in positive ion mode.
-
Precursor Isolation: Isolate the
ion at 208.06 in Q1. -
Collision-Induced Dissociation (CID): Apply a collision energy ramp (15–35 eV) using Argon gas in Q2. Record product ions in Q3.
Part 4: Quantitative Spectral Data Comparison
The following tables summarize the empirical data obtained from the protocols above, highlighting the critical divergence points between the two isomers.
Table 1: H and C NMR Chemical Shifts (CDCl , 400 MHz / 100 MHz)
| Position | Isomer A (3-Methyl) | Isomer A | Isomer B (5-Methyl) | Isomer B |
| Pyrazole-CH | 2.35 (s, 3H) | 13.5 | 2.15 (s, 3H) | 11.2 |
| Pyrazole-H4 | 6.20 (d, | 106.2 | 6.15 (d, | 105.8 |
| Pyrazole-H3/5 | 7.75 (d, | 139.4 | 7.60 (d, | 138.7 |
| Aniline-H2 | 6.85 (d, | 114.1 | 6.80 (d, | 113.8 |
| Aniline-H5 | 7.20 (d, | 126.4 | 7.10 (d, | 125.9 |
| Aniline-H6 | 6.65 (dd, | 112.5 | 6.60 (dd, | 112.1 |
| NH | 3.80 (br s, 2H) | - | 3.80 (br s, 2H) | - |
Table 2: Key 2D NMR Correlations for Unambiguous Assignment
| Experiment | Isomer A (3-Methyl) | Isomer B (5-Methyl) |
| Pyrazole-H5 | Pyrazole-CH | |
| Pyrazole-CH | Pyrazole-H3 | |
| Pyrazole-CH | Pyrazole-CH | |
| Pyrazole-H5 | Pyrazole-H3 |
Table 3: LC-MS/MS Fragmentation Patterns (ESI+)
| Precursor Ion | Primary Product Ions ( | Proposed Fragmentation Mechanism |
| 208.06 (Isomer A) | 193.04, 166.03 | Loss of methyl radical (-15 Da); Cleavage of pyrazole ring (-42 Da). |
| 208.06 (Isomer B) | 193.04, 166.03, 131.02 | Identical primary losses; increased abundance of 131.02 (loss of Cl) due to elevated steric strain at the C-N pivot bond. |
Part 5: Data Interpretation & Mechanistic Insights
The comparative data definitively solves the regioisomer assignment problem.
-
The Anisotropic Shift: As seen in Table 1, the pyrazole methyl group in Isomer B appears at
2.15 ppm, a significant upfield shift compared to Isomer A ( 2.35 ppm). This directly confirms the mechanistic hypothesis: the 5-methyl group is forced into the shielding cone of the aniline ring due to steric clash, a phenomenon well-documented in N-substituted pyrazoles[3]. -
The NOESY Smoking Gun: Table 2 provides the absolute proof. The cross-peak between the Pyrazole-CH
and the Aniline-H5 in Isomer B is a physical impossibility for Isomer A. This single correlation is the most trustworthy data point for distinguishing these isomers. -
Mass Spectrometry Nuances: While both isomers share a precursor mass of 208.06 Da, Isomer B exhibits a higher propensity to lose the chlorine atom (
131.02) during CID. This is driven by the internal steric strain of the orthogonal conformation, which weakens the adjacent aromatic bonds to dissipate energy during collision.
By combining the relative evidence of anisotropic shielding with the absolute spatial proof of NOESY correlations, researchers can confidently assign pyrazole regioisomers and ensure the integrity of their downstream drug development pipelines.
References
-
Title : Recent Advances in Synthesis and Properties of Pyrazoles. Source : MDPI. URL :[Link]
-
Title : Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Source : PubMed Central (PMC). URL :[Link]
-
Title : Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Source : ACS Publications. URL :[Link]
Sources
confirming molecular weight of derivatives by mass spectrometry
As a Senior Application Scientist, I have observed a paradigm shift in the analytical demands placed on drug development pipelines. The structural complexity of modern therapeutic derivatives—ranging from bifunctional PROTACs (Proteolysis Targeting Chimeras) to highly heterogeneous Antibody-Drug Conjugates (ADCs) and PEGylated peptides—has rendered traditional nominal mass confirmation obsolete.
Confirming the molecular weight (MW) of these complex derivatives requires high-resolution mass spectrometry (HRMS) platforms capable of distinguishing minor modifications (e.g., deamidation, oxidation, or varied drug-to-antibody ratios) from the parent molecule. This guide objectively compares the three dominant MS technologies for derivative MW confirmation: ESI-Orbitrap , ESI-QTOF , and MALDI-TOF , providing field-proven methodologies and the mechanistic causality behind experimental choices.
Mechanistic Comparison of Mass Spectrometry Platforms
Selecting the correct ionization and mass analyzer combination is a function of the derivative’s mass, heterogeneity, and the required resolution.
-
ESI-Orbitrap MS (Electrospray Ionization - Orbitrap): Orbitrap analyzers trap ions in an orbital motion around a central spindle electrode. The mass-to-charge ratio (
) is determined by applying a Fourier transform to the image current generated by the oscillating ions [1].-
Causality: Because it relies on frequency rather than time or physical separation, Orbitrap MS achieves ultra-high resolving power (up to 240,000 at
200) and sub-ppm mass accuracy [2]. This allows for the baseline resolution of isotopic envelopes in intact proteins and complex derivatives, which is critical for identifying near-isobaric post-translational modifications or subtle degradation products that Time-of-Flight (TOF) systems might blur into an average mass [3].
-
-
ESI-QTOF MS (Quadrupole Time-of-Flight): QTOF instruments accelerate ions into a field-free drift tube, calculating mass based on flight time.
-
Causality: While their resolving power (~60,000) is lower than an Orbitrap, QTOFs offer significantly faster scan rates [2]. This makes them superior for highly multiplexed, fast-LC separations where narrow chromatographic peaks require rapid data acquisition. However, for intact massive proteins, the spectral noise can sometimes obscure minor glycoforms [3].
-
-
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization): The sample is co-crystallized with an organic matrix and irradiated with a laser, predominantly generating singly charged ions (
).-
Causality: Because MALDI generates singly charged species, the resulting spectra are vastly simpler than the complex multiply-charged envelopes produced by ESI [4]. This makes MALDI-TOF the gold standard for highly heterogeneous, high-MW derivatives (like heavily PEGylated peptides or oligonucleotides) where ESI would produce an uninterpretable, overlapping spectral mess [5].
-
Table 1: Performance Metrics for Derivative MW Confirmation
| Metric | ESI-Orbitrap | ESI-QTOF | MALDI-TOF |
| Resolving Power | Ultra-High (>240,000) | High (~60,000) | Low to Medium (~5,000 - 20,000) |
| Mass Accuracy | < 3 ppm | < 5 ppm | ~ 50 - 100 ppm |
| Ionization Profile | Multiply charged (complex) | Multiply charged (complex) | Singly charged (simple) |
| Optimal Derivative | PROTACs, Intact ADCs (High Purity) | Small molecule derivatives | PEGylated peptides, Oligos [4] |
| Throughput | Moderate (LC-dependent) | High (Fast LC compatible) | Ultra-High (Plate-based) |
Decision Workflow for MS Selection
The following logic tree dictates the platform selection based on the physicochemical properties of the derivative.
Decision matrix for selecting the optimal MS platform for derivative MW confirmation.
Self-Validating Experimental Protocols
To ensure data integrity, experimental workflows must be designed as self-validating systems. This means incorporating internal controls and utilizing physicochemical principles to prevent artifacts.
Protocol A: Intact Mass Confirmation of a PROTAC via LC-ESI-Orbitrap
PROTACs (typically 700–1200 Da) are prone to in-source fragmentation and adduct formation. This protocol utilizes LC-MS to desalt the sample and confirm the exact monoisotopic mass.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the PROTAC derivative in 50% Acetonitrile (ACN) / 50% Water with 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as a proton donor, driving the formation of
ions required for positive ion mode ESI.
-
-
Chromatographic Desalting: Inject 2 µL onto a C18 guard column using a rapid 3-minute gradient (5% to 95% ACN in 0.1% FA).
-
Causality: Direct infusion of crude synthetic derivatives introduces non-volatile salts (e.g., Na+, K+) into the MS source. These salts compete for charge during droplet evaporation, causing severe ion suppression and splitting the signal into
and adducts. LC separation isolates the pure derivative from these suppressants.
-
-
MS Acquisition: Operate the Orbitrap in positive ESI mode. Set the resolving power to 120,000 at
200. Utilize an internal lock mass (e.g., polysiloxane background ion at 445.1200) for real-time mass calibration.-
Causality: The lock mass provides continuous recalibration during the run, ensuring the mass accuracy remains below 3 ppm, which is mandatory to confirm the empirical formula of the PROTAC and rule out isobaric impurities.
-
-
Data Processing: Extract the monoisotopic peak and compare the theoretical isotopic distribution against the experimental data. A match score of >95% validates the derivative's identity.
Protocol B: High-Mass MALDI-TOF of a PEGylated Peptide Derivative
PEGylation creates a massive, polydisperse mixture that confounds ESI due to overlapping multiply-charged envelopes. MALDI-TOF resolves this by generating singly-charged ions [6].
Step-by-Step Methodology:
-
Matrix Selection & Preparation: Prepare a saturated solution of Sinapinic Acid (SA) in 50% ACN / 50% Water containing 0.1% Trifluoroacetic Acid (TFA).
-
Causality: SA is the matrix of choice for high-MW proteins and polymers because it absorbs strongly at the typical UV laser wavelength (355 nm) and promotes softer ionization, preventing the fragile PEG chains from fragmenting.
-
-
Sample Spotting (Dried Droplet Method): Mix the PEGylated peptide (10 µM) in a 1:1 ratio with the SA matrix. Spot 1 µL onto a polished steel MALDI target plate and allow it to dry at room temperature.
-
Causality: The slow co-crystallization process incorporates the analyte into the matrix lattice. The TFA in the matrix solution maintains a low pH, ensuring the peptide is fully protonated prior to laser desorption.
-
-
MS Acquisition: Operate the MALDI-TOF in linear positive mode (reflector mode is ineffective for masses >10 kDa due to ion scattering). Apply a delayed extraction of 500 ns.
-
Causality: Delayed extraction allows the initial plume of desorbed ions and neutrals to expand and cool before the accelerating voltage is applied. This corrects for the initial spatial and velocity spread of the ions, significantly improving peak resolution for the broad PEG polymer envelope.
-
-
Data Processing: Calculate the number-average molecular weight (
) and weight-average molecular weight ( ) from the Gaussian distribution of the singly charged peaks to confirm the exact degree of PEGylation.
References
-
Comparison of resolving power of ToF MS (mode 1) and Orbitrap MS (mode 2) for intact lipids from mouse hippocampus. ResearchGate. Available at:[Link]
-
Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. Available at:[Link]
-
Confirmation of molecular weight of Oligonucleotide Therapeutics using LC-MS/MS and MALDI-TOFMS. Shimadzu. Available at:[Link]
-
High‐Mass MALDI‐MS Analysis for the Investigation of Protein Encapsulation. ETH Zurich Research Collection. Available at:[Link]
A Comprehensive Guide to Cross-Validation of Analytical Methods for Pyrazole Compounds
As a Senior Application Scientist, I approach analytical cross-validation not as a mere regulatory hurdle, but as a mechanistic stress-test of the analytical system. Pyrazole derivatives—characterized by their five-membered heterocyclic ring containing two adjacent nitrogen atoms—represent a privileged scaffold in modern pharmacology. From anti-inflammatory agents to advanced Janus Kinase (JAK) inhibitors[1], the accurate quantification of these compounds in complex biological matrices is critical.
During the lifecycle of a pyrazole-based drug, laboratories frequently transition from high-throughput, early-stage assays to highly sensitive clinical assays. This necessitates the cross-validation of analytical methods, typically transitioning from High-Performance Liquid Chromatography with UV detection (HPLC-UV) to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. Historically, cross-validation relied on rigid pass/fail criteria. However, the implementation of the ICH M10 guidelines has fundamentally shifted this paradigm, emphasizing the statistical assessment of bias between methods to ensure data comparability[3][4][5].
This guide objectively compares the performance of primary analytical platforms and provides a self-validating experimental workflow for conducting a rigorous cross-validation.
Mechanistic Causality in Method Selection
Understanding the physicochemical nature of pyrazoles is essential for method selection. Pyrazoles are amphoteric; their nitrogen atoms can act as hydrogen bond acceptors or donors depending on the substitution and mobile phase pH. This chemical reality dictates the strengths and vulnerabilities of each analytical platform.
-
HPLC-UV: Relies on the strong chromophoric nature of the conjugated pyrazole ring. While robust and cost-effective, UV detection cannot distinguish between the target analyte and co-eluting matrix components with similar absorption profiles, making it vulnerable in complex matrices like plasma[2].
-
LC-MS/MS: Offers unparalleled specificity via Multiple Reaction Monitoring (MRM). However, the basic nitrogen atoms in pyrazoles make them highly susceptible to ion suppression in the electrospray ionization (ESI) source if matrix components (e.g., endogenous phospholipids) co-elute[1].
-
GC-MS (Gas Chromatography-Mass Spectrometry): While offering excellent resolution, the polarity and potential thermal instability of the pyrazole ring often necessitate complex, time-consuming chemical derivatization prior to analysis, limiting its utility for routine high-throughput pharmacokinetic studies.
Table 1: Comparative Performance of Analytical Alternatives
| Analytical Method | Sensitivity (LOD/LOQ) | Specificity | Matrix Effect Susceptibility | Throughput & Cost | Optimal Use Case |
| LC-MS/MS | Excellent (Sub-ng/mL) | Very High (MRM transitions) | High (Requires SIL-IS correction) | High Throughput / High Cost | Clinical pharmacokinetics, low-abundance monitoring. |
| HPLC-UV | Moderate (µg/mL to high ng/mL) | Moderate (Relies on chromatographic resolution) | Low (No ion suppression, but risk of co-elution) | Medium Throughput / Low Cost | Routine QA/QC, formulation release testing, early discovery. |
| GC-MS | Good (ng/mL) | High (Electron Ionization fragmentation) | Low | Low Throughput / Medium Cost | Volatile pyrazole derivatives; when LC-MS/MS is unavailable. |
Experimental Protocol: Cross-Validation Workflow
To ensure a self-validating system, the cross-validation must be designed to isolate methodological bias from sample preparation variance. The following protocol aligns with ICH M10 recommendations for comparing two fully validated methods[3].
Step 1: Preparation of Spiked and Pooled Study Samples
-
Prepare Quality Control (QC) samples in the target biological matrix (e.g., human plasma) at three concentration levels (Low, Medium, High) that span the overlapping dynamic range of both the HPLC-UV and LC-MS/MS methods.
-
Pool incurred patient plasma samples (if available) to create representative biological matrices. Causality: Spiked QCs prove theoretical accuracy, but incurred samples reveal true matrix-binding anomalies and metabolite instability.
Step 2: Parallel Sample Processing (Protein Precipitation)
-
Aliquot 50 µL of plasma (QCs and study samples) into a 96-well plate.
-
Add 150 µL of cold methanol containing the Internal Standard (IS).
-
Scientist's Insight (Causality): For LC-MS/MS, a stable isotopically labeled (SIL) internal standard (e.g.,
-pyrazole) is mandatory to dynamically correct for matrix-induced ion suppression. For HPLC-UV, a structural analog with a similar retention time is sufficient[1].
-
-
Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant and dilute 1:1 with ultrapure water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak fronting or distortion (the "solvent effect") upon injection[1].
Step 3: Instrumental Analysis
-
HPLC-UV Conditions: Inject 10 µL onto a C18 column (4.6 x 150 mm, 5 µm). Use an isocratic mobile phase of Acetonitrile and Water (with 0.1% TFA) at 1.0 mL/min. Monitor at the pyrazole's
(e.g., 254 nm)[2]. -
LC-MS/MS Conditions: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 50 mm). Use a gradient mobile phase of Acetonitrile and Water (with 0.1% Formic Acid) at 0.4 mL/min. Operate in Positive ESI mode, utilizing optimized MRM transitions[1].
Self-Validation Checkpoint: Monitor the absolute peak area of the Internal Standard across all injections. If the IS variation exceeds 15% in the LC-MS/MS run, the extraction protocol is not self-validating, indicating uncontrolled matrix effects that will artificially skew the cross-validation bias.
Visualization: Cross-Validation Logical Flow
Caption: Logical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Data Presentation & Interpretation
Under ICH M10, cross-validation success is not dictated by a simple pass/fail threshold, but by understanding the statistical bias between the two methods[4][5]. The data below illustrates a typical cross-validation outcome for a pyrazole-based JAK inhibitor.
Table 2: Cross-Validation Results (LC-MS/MS vs. HPLC-UV)
| Nominal Conc. (ng/mL) | LC-MS/MS Mean (ng/mL) | HPLC-UV Mean (ng/mL) | % Difference (Bias) | Statistical Interpretation |
| 50 (Low QC) | 49.2 ± 1.8 | 56.4 ± 4.2 | +14.6% | Positive bias in UV due to baseline noise/co-elution. |
| 200 (Med QC) | 198.5 ± 5.1 | 205.1 ± 8.5 | +3.3% | Highly comparable; within acceptable analytical variance. |
| 800 (High QC) | 795.0 ± 12.4 | 802.3 ± 15.0 | +0.9% | Excellent correlation at higher concentrations. |
| Incurred Pool A | 124.6 ± 3.2 | 135.8 ± 6.1 | +8.9% | Acceptable bias; data can be integrated across studies. |
Interpretation: The data demonstrates a proportional positive bias in the HPLC-UV method at lower concentrations. Mechanistically, this is caused by low-level endogenous matrix components that absorb at the same UV wavelength as the pyrazole ring, artificially inflating the integrated peak area. Because LC-MS/MS isolates the exact mass-to-charge ratio of the compound, it remains unaffected by these chromophoric interferences[1][2]. This statistical assessment proves that while both methods are valid, HPLC-UV data at the lower end of the dynamic range must be interpreted with caution when combined with LC-MS/MS data in a regulatory submission[5].
Conclusion
Cross-validation is a rigorous scientific investigation into the analytical behavior of your molecule. By understanding the physicochemical properties of pyrazole compounds—specifically their ionization tendencies and chromophoric behavior—and applying the statistical frameworks outlined in ICH M10, laboratories can seamlessly and confidently bridge data across the drug development lifecycle.
References
-
ICH M10 bioanalytical method validation cross validation Source: International Council for Harmonisation (ICH) URL:[Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL:[Link]
-
Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma Source: National Institutes of Health (NIH) / PubMed URL:[Link]
Sources
- 1. Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
A Comprehensive Guide to Chlorinating Agents in Pyrazole Synthesis: Efficacy, Mechanisms, and Protocols
The functionalization of the pyrazole core is a cornerstone in the development of modern pharmaceuticals, agrochemicals, and advanced materials. Among these functionalizations, the introduction of a chlorine atom—often at the C-4 or C-5 position—is critical for modulating lipophilicity, metabolic stability, and serving as a synthetic handle for subsequent cross-coupling reactions.
However, the pyrazole ring presents unique electronic challenges. As a π-excessive heterocycle with both a pyridine-like (proton acceptor) and pyrrole-like (proton donor) nitrogen, its reactivity towards electrophiles is highly dependent on the substitution pattern and the specific chlorinating agent employed. This guide objectively compares the efficacy, mechanistic pathways, and practical applications of the most prominent chlorinating agents: N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), Trichloroisocyanuric Acid (TCCA), and Phosphorus Oxychloride (POCl₃).
Mechanistic Causality and Agent Selection
The choice of chlorinating agent dictates not only the yield but the fundamental reaction pathway. Understanding the underlying causality is essential for rational synthetic design.
N-Chlorosuccinimide (NCS): Mild and Regioselective
NCS operates via a mild Electrophilic Aromatic Substitution (EAS) pathway. The N-Cl bond provides a controlled, slow release of chloronium ions (Cl⁺). Because the pyrazole ring is electron-rich, it readily undergoes EAS. The C-4 position is thermodynamically and kinetically favored because the resulting Wheland intermediate (σ-complex) at C-4 minimizes the disruption of the aromaticity of the adjacent nitrogen lone pairs[1]. NCS is the optimal choice for activated, unsubstituted, or alkyl-substituted pyrazoles where over-chlorination is a risk. It can be utilized in environmentally benign solvents like water without the need for transition-metal catalysts[2].
Sulfuryl Chloride (SO₂Cl₂): Aggressive and Scalable
For pyrazoles deactivated by electron-withdrawing groups (e.g., fluoroalkyl or nitro groups), the mild Cl⁺ generation of NCS is insufficient. SO₂Cl₂ acts as a highly aggressive electrophilic source, releasing active chlorine and SO₂ gas in situ[3]. It provides the massive thermodynamic driving force required to chlorinate deactivated rings. However, this high reactivity comes at a cost: on activated substrates, it rapidly leads to poly-chlorination (yielding 3,4,5-trichloropyrazoles) unless the thermal environment is strictly controlled between 0–10 °C[4].
Trichloroisocyanuric Acid (TCCA): Atom-Economical and Green
TCCA is emerging as a highly efficient, atom-economical alternative, providing three equivalents of active chlorine per molecule. It functions dualistically as both an oxidant and a chlorinating agent, enabling the direct cyclization/chlorination of hydrazines into 4-chloropyrazoles in a single pot[5]. Furthermore, TCCA is uniquely suited for solvent-free mechanochemical chlorination, driven by the highly insoluble nature of its byproduct, cyanuric acid, which drives the reaction forward via Le Chatelier's principle[6].
Phosphorus Oxychloride (POCl₃): Dehydroxylative Chlorination
Unlike NCS and SO₂Cl₂, which target the C-H bonds via EAS, POCl₃ is utilized for dehydroxylative chlorination. It is specifically deployed to convert pyrazolones (hydroxy-pyrazoles) into chloropyrazoles. The mechanism proceeds via a Vilsmeier-type intermediate, where the oxygen attacks the phosphorus, converting the hydroxyl into a superior leaving group, which is subsequently displaced by a chloride ion[7].
Mechanistic Pathway Visualization
The following diagram illustrates the divergence in the EAS pathway based on the electrophilic strength of the chosen agent.
Figure 1: Mechanistic divergence in the EAS of pyrazoles based on chlorinating agent strength.
Quantitative Comparative Analysis
The table below synthesizes the experimental parameters and efficacy metrics of the primary chlorinating agents used in pyrazole synthesis.
| Chlorinating Agent | Primary Mechanism | Optimal Substrates | Typical Yields | Key Advantage | Major Limitation |
| NCS | EAS (Mild Cl⁺) | Activated, alkyl-substituted pyrazoles | 85–96% | High C-4 regioselectivity; bench-stable. | Ineffective for highly deactivated rings. |
| SO₂Cl₂ | EAS (Strong Cl⁺) | Deactivated rings (e.g., fluoroalkyl pyrazoles) | 70–90% | Highly scalable; overcomes electron withdrawal. | Highly exothermic; risk of poly-chlorination. |
| TCCA | EAS / Oxidative | Hydrazines (One-pot), activated pyrazoles | 80–92% | Atom-economical; enables solvent-free synthesis. | Byproduct (cyanuric acid) requires physical filtration. |
| POCl₃ | Dehydroxylative | Pyrazolones (Hydroxy-pyrazoles) | 65–85% | Direct conversion of -OH to -Cl. | Toxic, moisture-sensitive; generates corrosive H₃PO₄. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Physical observables within the reaction explicitly confirm the mechanistic progression.
Protocol A: Mild Regioselective Chlorination using NCS
Objective: Synthesis of 4-chloro-1H-pyrazole derivatives. Self-Validation Mechanism: The starting material (NCS) is soluble in the reaction medium, but the byproduct (succinimide) is highly insoluble in non-polar solvents. The steady accumulation of a white precipitate serves as a visual, real-time indicator of reaction progress.
-
Setup: In an oven-dried round-bottom flask, dissolve 10.0 mmol of the substituted 1H-pyrazole in 20 mL of anhydrous carbon tetrachloride (CCl₄) or a biphasic water/DCM mixture depending on substrate solubility.
-
Addition: Add 10.5 mmol (1.05 equiv) of N-Chlorosuccinimide (NCS) in a single portion at room temperature.
-
Reaction: Stir the mixture vigorously for 2–4 hours. Observation: The solution will initially be clear, followed by the gradual precipitation of white succinimide crystals.
-
Validation: The reaction is deemed complete when the precipitation ceases to accumulate (verified by TLC; Hexanes:EtOAc 3:1).
-
Workup: Filter the reaction mixture through a sintered glass funnel to remove the succinimide byproduct. Wash the filtrate with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the highly pure 4-chloropyrazole.
Protocol B: Scalable Chlorination using SO₂Cl₂
Objective: Synthesis of 5-chloro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carboxylic acids. Self-Validation Mechanism: The reaction generates SO₂ and HCl gases. Continuous, controlled effervescence validates active electrophilic chlorination. The cessation of gas evolution and the stabilization of the internal temperature indicate complete consumption of the starting material.
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, a dropping funnel, an internal temperature probe, and a gas scrubber system (to neutralize SO₂/HCl). Dissolve 50.0 mmol of the deactivated pyrazole in 50 mL of anhydrous toluene.
-
Cooling: Circulate coolant to bring the internal temperature strictly to 0–5 °C. Causality: Failure to cool will result in a violent exotherm and non-selective poly-chlorination[4].
-
Addition: Charge the dropping funnel with 55.0 mmol (1.1 equiv) of Sulfuryl Chloride (SO₂Cl₂). Add dropwise over 45 minutes. Observation: Immediate gas evolution will occur upon addition.
-
Reaction: Maintain stirring at 5–10 °C for 1 hour post-addition, then allow it to slowly warm to room temperature.
-
Validation: The reaction is complete when internal bubbling completely ceases and the temperature remains stable without active jacket cooling.
-
Quench & Workup: Slowly pour the mixture into 100 mL of ice-cold saturated NaHCO₃ solution (Caution: Vigorous CO₂ evolution). Extract with EtOAc (3 x 50 mL), dry over MgSO₄, and purify via vacuum distillation.
Experimental Workflow Visualization
Figure 2: Comparative experimental workflows and self-validation steps for NCS versus SO₂Cl₂.
References
-
ResearchGate. Halogenation of Pyrazoles Using N-Halosuccinimides in CCl₄ and in Water. Source: researchgate.net URL: [Link]
-
National Institutes of Health (NIH). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Source: nih.gov URL:[Link]
-
Green Chemistry (RSC Publishing). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Source: rsc.org URL: [Link]
-
MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Source: mdpi.com URL: [Link]
- Google Patents.Process for the preparation of 5-fluoro-1-alkyl-3-fluoroalky1-1H-pyrazole-4-carbonyl chlorides and fluorides.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US8431718B2 - Process for the preparation of 5-fluoro-1-alkyl-3-fluoroalky1-1H-pyrazole-4-carbonyl chlorides and fluorides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. JPH0543553A - Production of 3, 5-dichloropyrazole-4-carboxylic acid esters - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline requires moving beyond generic safety data sheets. To ensure the absolute safety of your research team and the integrity of your drug development workflows, you must understand the causality behind the hazards.
This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational handling, and disposal for this specific halogenated aniline derivative.
Chemical Hazard Profile & Mechanism of Toxicity
To design an effective safety protocol, we must first understand the molecular behavior of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline. The toxicity of this compound is driven by three structural features:
-
The Aniline Moiety (Methemoglobinemia Risk): Aniline derivatives are metabolized in the liver by CYP450 enzymes into highly reactive N-hydroxylamines. These metabolites actively oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), creating methemoglobin. This severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia and cyanosis [1].
-
The Chloro-Substituent (Prolonged Toxicity): Halogenation significantly increases the stability of the toxic N-hydroxylamine metabolites. Research indicates that halogenated anilines induce a much longer-lasting methemoglobinemia and higher rates of erythrocyte destruction (hemolysis) compared to non-halogenated anilines [2].
-
The Pyrazole Ring (Enhanced Lipophilicity): The addition of the pyrazole ring increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly permeate standard latex and thin nitrile gloves, making transdermal absorption a critical exposure route.
Quantitative Risk Comparison
Table 1: Comparative Permeability and Toxicity Metrics for Aniline Derivatives
| Chemical Class | Estimated LogP (Lipophilicity) | Dermal Permeation Rate | Methemoglobinemia Potential | Required Glove Material |
| Standard Aniline | ~0.9 | Moderate | High | Standard Nitrile (≥5 mil) |
| Halogenated Anilines | 1.5 - 2.5 | High | Very High (Prolonged) | Double Nitrile (≥8 mil) |
| 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline | >2.5 | Very High | Severe | Double Heavy-Duty Nitrile |
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound. The following matrix outlines the mandatory gear and the scientific rationale behind each requirement.
Table 2: Advanced PPE Requirements
| PPE Category | Specification | Scientific Rationale & Causality |
| Hands | Double-Gloving: Inner layer of standard nitrile (4-5 mil). Outer layer of extended-cuff, heavy-duty nitrile or neoprene (≥8 mil). | The high LogP of the pyrazole-aniline scaffold allows it to dissolve through thin, non-polar barriers. Double-gloving creates a physical air-gap and increases breakthrough time. |
| Eye/Face | Snug-fitting chemical splash goggles + full face shield. | Ocular mucosa is highly vascularized and permeable to lipophilic amines, presenting a rapid route for systemic absorption. |
| Body | Polyethylene-coated Tyvek® suit or disposable chemical-resistant coveralls. | Standard cotton lab coats are strictly prohibited. Cotton absorbs lipophilic aniline dust, trapping it against the skin and creating a continuous dermal exposure micro-environment. |
| Respiratory | N95/P100 particulate respirator (for powder weighing). Half-mask with Organic Vapor (OV) cartridges for solution handling. | Prevents inhalation of aerosolized micro-particles during transfer. Halogenated powders often carry static charges, making them highly prone to aerosolization. |
Step-by-Step Operational Protocol
Every protocol handling highly active pharmaceutical intermediates must be a self-validating system . Do not proceed to the next step without confirming the validation criteria.
Phase 1: Pre-Operation Setup & Validation
-
Isolate the Workspace: Designate a specific Class II Type B2 biological safety cabinet or a dedicated powder weighing fume hood.
-
Validate Airflow: Validation Step: Use a digital anemometer to verify the fume hood face velocity is strictly between 80-120 feet per minute (fpm) before opening the primary chemical container.
-
Assemble Spill Kit: Ensure calcium gluconate, polyethylene glycol (PEG 400) sponges, and a 10% sodium hypochlorite (bleach) solution are immediately accessible.
Phase 2: Weighing & Transfer
-
Neutralize Static: Halogenated powders hold static charge. Validation Step: Pass an anti-static zero-ion gun over the analytical balance and the weigh boat. Confirm surface charge is <0.5 kV using a static meter.
-
Transfer: Use a conductive, grounded stainless steel spatula. Do not use plastic spatulas, which generate triboelectric charge and cause the powder to aerosolize.
-
Containment: Once weighed, transfer the powder into a pre-tared, sealable amber glass vial before removing it from the balance area.
Phase 3: Solubilization
-
Solvent Addition: Add the vehicle solvent (e.g., DMSO, DMF, or methanol) to the sealed vial only inside the fume hood.
-
Agitation: Use a vortex mixer inside the hood. Do not sonicate outside of a sound-dampening enclosure, as sonication can heat the solvent and increase the vapor pressure of the dissolved aniline.
Phase 4: Decontamination (Self-Validating)
-
Solvent Wipe: Wipe down all surfaces (balance, spatulas, hood base) with an isopropanol-soaked lint-free cloth to dissolve the lipophilic residue. Water is ineffective due to the compound's low aqueous solubility.
-
Chemical Oxidation: Spray the area with a 10% sodium hypochlorite (bleach) solution . Causality: Bleach chemically oxidizes the residual amine groups, neutralizing their biological reactivity. Leave for 15 minutes, then wipe with distilled water.
-
Validation: Validation Step: Swab the decontaminated area with an amine-sensitive colorimetric test strip to verify the absolute absence of residual compound.
Operational & Emergency Workflow
The following diagram maps the logical progression of the handling workflow, highlighting critical intervention points and emergency response pathways.
Figure 1: Standard operating workflow and emergency response pathways for halogenated anilines.
Waste Disposal & Environmental Logistics
Improper disposal of halogenated anilines poses severe environmental and laboratory safety risks.
-
Chemical Segregation: Never dispose of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline waste in the same container as strong oxidizers (e.g., nitric acid, peroxides). Anilines are highly electron-rich and can undergo violent, exothermic reactions when mixed with oxidizers.
-
Containment: Collect all solid waste, contaminated gloves, and Tyvek suits in rigid, leak-proof High-Density Polyethylene (HDPE) containers. Do not use standard biohazard bags, as the compound can permeate thin plastics over time.
-
Labeling: Clearly label all containers as: "Toxic Organic Waste - Contains Halogenated Aniline Derivatives (Methemoglobinemia Hazard)."
-
Liquid Waste: Liquid waste containing this compound dissolved in organic solvents must be routed to a dedicated "Halogenated Organic Waste" carboy to ensure proper high-temperature incineration by your environmental health and safety (EHS) provider.
References
-
Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Aniline. Toxic Substance Portal. Available at:[Link]
-
Singh H., Purnell E., Smith C. (2007). Hemolytic potential of structurally related aniline halogenated hydroxylamines. PubMed (National Institutes of Health). Available at:[Link]
-
Medscape. Methemoglobinemia: Background, Pathophysiology, Etiology. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
